7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one
Description
Properties
IUPAC Name |
7-bromo-2-[2-(3-pyrimidin-2-ylphenyl)ethyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O/c21-17-7-2-6-16-13-24(20(25)18(16)17)11-8-14-4-1-5-15(12-14)19-22-9-3-10-23-19/h1-7,9-10,12H,8,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUFNOYQDURHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)N1CCC3=CC(=CC=C3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744167 | |
| Record name | 7-Bromo-2-{2-[3-(pyrimidin-2-yl)phenyl]ethyl}-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417190-47-6 | |
| Record name | 7-Bromo-2-{2-[3-(pyrimidin-2-yl)phenyl]ethyl}-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the In Vitro Evaluation of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one
Executive Summary
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a comprehensive framework for the in vitro characterization of a novel derivative, 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one. By leveraging structure-activity relationship insights from related isoindolinone and pyrimidine compounds, we propose a tiered experimental approach to elucidate its cytotoxic activity, identify its mechanism of action, and establish a robust pharmacological profile. This document outlines detailed, field-proven protocols for cytotoxicity screening, target engagement assays, and mechanistic studies, intended to guide researchers in drug development toward a thorough understanding of this compound's therapeutic potential.
Introduction: Rationale and Scientific Context
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The isoindolin-1-one framework is a key pharmacophore found in a wide range of natural and synthetic compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2][4] Similarly, the pyrimidine nucleus is a fundamental component of essential biomolecules and is integral to many approved drugs, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[5][6][7]
The compound this compound integrates these two powerful scaffolds. This unique combination suggests several potential mechanisms of action, primarily as an anticancer agent. Various isoindolin-1-one derivatives have demonstrated cytotoxic effects against cancer cell lines, while pyrimidine derivatives are known to inhibit key enzymes like kinases and dihydrofolate reductase (DHFR) involved in tumor proliferation.[4][8][9][10]
This guide provides a structured, hypothesis-driven workflow for the comprehensive in vitro evaluation of this novel compound. The primary objectives are:
-
To determine the compound's cytotoxic and anti-proliferative activity across a panel of relevant human cancer cell lines.
-
To investigate its potential mechanism of action by targeting plausible biological pathways, such as kinase inhibition or apoptosis induction.
-
To establish a reproducible, self-validating system of protocols for generating high-quality, interpretable data.
Compound Management and Quality Control
Proper handling of test compounds is foundational to the integrity of any in vitro study. The accuracy and reproducibility of biological data are directly dependent on the stability, purity, and concentration of the compound being tested.
2.1 Physicochemical Properties (Predicted) A preliminary in silico analysis of this compound is recommended to predict properties such as solubility, lipophilicity (LogP), and potential for aggregation. These parameters inform the choice of solvent and the concentration range for stock solutions.
2.2 Protocol: Stock Solution Preparation and Handling
-
Solvent Selection: Begin by assessing the compound's solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays due to its high solubilizing capacity and compatibility with most cell-based assays at low final concentrations (<0.5%).
-
Stock Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 5 mg) and dissolve it in the appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Use of a calibrated balance and volumetric glassware is critical.
-
Sonication and Warming: If solubility is an issue, gentle warming in a water bath (37°C) and brief sonication can be employed to facilitate dissolution. Visually inspect for complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small-volume, single-use tubes to minimize freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the assay wells remains constant across all conditions and is non-toxic to the cells.
Tier 1 Screening: Assessing Cytotoxicity
The initial evaluation of a potential anticancer compound involves determining its effect on cell viability and proliferation. This is typically achieved through cytotoxicity assays performed on a panel of human cancer cell lines.[11]
3.1 Rationale for Cell Line Selection The choice of cell lines should be strategic. A panel should include lines from different cancer types (e.g., breast, lung, colon) to assess the breadth of activity.[12] For instance, MCF-7 (breast cancer) and A549 (lung cancer) are common choices for initial screening of isoindolinone derivatives.[8]
3.2 Detailed Protocol: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare a series of 2-fold or 3-fold dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a standard duration, typically 48 to 72 hours, to allow the compound to exert its effect.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
3.3 Data Presentation
| Cell Line | Cancer Type | Putative IC₅₀ (µM) of 7-Bromo-2-(...)* |
| MCF-7 | Breast Adenocarcinoma | Value |
| A549 | Lung Carcinoma | Value |
| HepG2 | Hepatocellular Carcinoma | Value |
| HCT116 | Colorectal Carcinoma | Value |
| Note: These are placeholder values. Actual IC₅₀ values must be determined experimentally. |
Tier 2 Investigation: Elucidating the Mechanism of Action
Based on the structural motifs of this compound, several mechanisms of action can be hypothesized. The pyrimidine ring is a common feature in kinase inhibitors, and many anticancer agents function by inducing apoptosis.[5][14]
4.1 Hypothesis 1: Inhibition of a Key Signaling Kinase Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are critical for cancer cell survival and proliferation, such as VEGFR-2 or cyclin-dependent kinases (CDKs).[10][15][16]
4.1.1 Detailed Protocol: Western Blot for Phospho-Protein Levels
This protocol assesses whether the compound inhibits a specific kinase pathway by measuring the phosphorylation status of its downstream substrates.
-
Cell Lysis: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 6, 12, or 24 hours). Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., phospho-Akt, phospho-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein of the target and a housekeeping protein like β-actin or GAPDH.
4.2 Hypothesis 2: Induction of Apoptosis A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis.[14] This can be assessed by measuring the activation of key apoptotic proteins.
4.2.1 Detailed Protocol: Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases, which are key executioners of apoptosis.
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat them with the compound at various concentrations for 24-48 hours.
-
Assay Reagent Addition: Add a luminogenic substrate for caspase-3 and caspase-7 (e.g., Caspase-Glo® 3/7 reagent) to each well. This reagent contains a proluminescent substrate that is cleaved by active caspases to generate a light signal.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates an induction of caspase-3/7 activity and apoptosis.
Integrated Experimental and Logic Workflows
A systematic approach ensures that results from primary screens inform the design of more complex mechanistic studies. The workflow should be logical and iterative.
Caption: A tiered workflow for the in vitro characterization of a novel compound.
This diagram illustrates the logical progression from initial cytotoxicity screening to in-depth mechanistic studies. A potent compound with a low IC₅₀ value in Tier 1 justifies the resource allocation for more complex experiments in Tier 2.
Hypothetical Signaling Pathway Modulation
Based on the known activities of pyrimidine derivatives, a plausible mechanism of action for this compound could be the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the VEGFR pathway, which is crucial for tumor angiogenesis and growth.
Caption: Hypothetical inhibition of an RTK pathway by the test compound.
This diagram shows how the compound could block the phosphorylation and activation of an RTK, thereby inhibiting downstream pro-survival signaling cascades like the MAPK/ERK and PI3K/AKT pathways. This provides a clear, testable model for mechanistic experiments.
Conclusion and Future Directions
This guide presents a systematic and scientifically rigorous framework for the initial in vitro evaluation of this compound. By following the tiered approach of primary cytotoxicity screening followed by hypothesis-driven mechanistic studies, researchers can efficiently build a comprehensive pharmacological profile of the compound. Positive results, such as potent and selective anticancer activity, would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models. The versatility of the isoindolinone and pyrimidine scaffolds suggests that this compound is a promising candidate for further investigation in oncology drug discovery.[18]
References
- BenchChem. (n.d.). Application Notes and Protocols for Isoindolin-1-one Derivatives in Cell Culture.
- BenchChem. (n.d.). The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide.
- Biological activities of synthetic pyrimidine derivatives. (2024, August 29).
- ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies | Request PDF.
- MDPI. (n.d.). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid.
- PubMed Central. (2022, December 2). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors.
- PubMed. (2023, July 18). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2.
- National Institutes of Health. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009, October 1).
- 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (n.d.).
- PubMed. (n.d.). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
- PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- ResearchGate. (2025, August 5). Pharmacology study of pyrimidine derivative.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.).
- ResearchGate. (n.d.). Natural compounds containing 3‐substituted‐isoindolinone scaffold and....
- PubMed Central. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
- National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
- BenchChem. (n.d.). The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry.
- MDPI. (2022, December 29). In Vitro Anticancer Properties of Novel Bis-Triazoles.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- RSC Publishing. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives.
- Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review.
- PubMed. (n.d.). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases.
- PubMed. (2005, November 15). Preparation of 3-spirocyclic indolin-2-ones as ligands for the ORL-1 receptor.
Sources
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Therapeutic Potential of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one: A Novel Molecular Scaffold for Targeted Therapy
Abstract
The isoindolin-1-one scaffold is a foundational structure in medicinal chemistry, giving rise to a diverse range of bioactive molecules with applications in oncology, immunology, and neuroscience.[1] This technical guide introduces a novel derivative, 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one, as a compound of significant therapeutic interest. While direct studies on this specific molecule are not yet prevalent in public literature, a comprehensive analysis of its structural components—the isoindolin-1-one core, the pyrimidine moiety, and the phenethyl group—allows for a robust, scientifically-grounded hypothesis of its mechanism of action and potential therapeutic applications. This document will explore the pharmacological precedents of the isoindolin-1-one class, particularly its role in modulating the Cereblon (CRBN) E3 ubiquitin ligase complex, and the established significance of pyrimidine motifs in kinase inhibition.[2][3] We will delineate a hypothesized mechanism of action for the title compound, propose targeted therapeutic areas, provide detailed, actionable experimental protocols for its investigation, and outline future directions for its development as a next-generation therapeutic agent.
Introduction: Deconstructing a Novel Chemical Entity
The pursuit of novel therapeutics with high efficacy and specificity is a central goal in drug discovery. The isoindolin-1-one chemical scaffold has proven to be a particularly fruitful starting point, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-arrhythmic properties.[4][5] Notable examples range from cytotoxic agents active against human colon cancer cell lines to inhibitors of enzymes like carbonic anhydrase and histone deacetylases (HDACs).[6][7]
The specific compound, This compound , integrates three key structural features, each contributing to a hypothesized pharmacological profile:
-
The Isoindolin-1-one Core: This bicyclic structure is the cornerstone of immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide.[8] Its primary role is to act as a ligand for Cereblon (CRBN), a critical component of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3][9]
-
The Pyrimidine Moiety: Pyrimidine and its fused derivatives are privileged structures in medicinal chemistry, renowned for their ability to function as protein kinase inhibitors.[2] They are bioisosteres of purines and can mimic the hinge-binding interactions of ATP in the kinase active site, disrupting cellular signaling pathways crucial for cancer cell proliferation.[10]
-
The Phenethyl Group: This substituent can influence the compound's pharmacokinetic properties, such as lipophilicity and cell membrane permeability.[11] Its presence and positioning are critical for orienting the molecule within target binding pockets and can modulate overall potency and duration of action.[12]
Based on this structural analysis, we hypothesize that this compound functions as a dual-action agent: a CRBN-modulating molecular glue and a potential kinase inhibitor. This guide will explore the therapeutic possibilities stemming from this hypothesis.
Hypothesized Mechanism of Action
We propose a primary mechanism centered on the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.
Cereblon (CRBN) as the Primary Target
Cereblon (CRBN) is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[9] Small molecules based on the thalidomide scaffold (which shares structural similarities with isoindolin-1-one) bind to CRBN, altering its substrate specificity.[3][13] This binding event "glues" new proteins (neosubstrates) to CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.[9] This process, known as targeted protein degradation, is the mechanism behind the potent anti-myeloma activity of IMiDs.[8]
We postulate that the isoindolin-1-one core of our title compound will bind to the same hydrophobic pocket in CRBN that accommodates the glutarimide or phthalimide ring of traditional IMiDs.[14][15] The phenethyl-pyrimidine portion of the molecule would then be solvent-exposed, available to recruit specific neosubstrate proteins to the E3 ligase complex for degradation.
Potential for Kinase Inhibition
The pyrimidine moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[2] Pyrimidine-based drugs can effectively compete with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation cascade that drives cell proliferation and survival.[16] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are known to target oncogenic kinases.[10] Depending on the specific conformation adopted by the phenethyl linker, the pyrimidine group of our compound could potentially engage with the active site of various kinases, offering a secondary, parallel mechanism of action. Kinases implicated in cancers and regulated by pyrimidine-based inhibitors include EGFR, Aurora Kinase, and others.[17][18]
Potential Therapeutic Applications
Based on the dual mechanism hypothesis, this compound presents potential therapeutic applications in several key disease areas.
Oncology
-
Hematological Malignancies: Building on the success of IMiDs in multiple myeloma, this compound could be effective against various blood cancers.[1][8] By inducing the degradation of key survival proteins (e.g., transcription factors Ikaros and Aiolos), it could trigger apoptosis in malignant B-cells.
-
Solid Tumors: The potential for kinase inhibition opens avenues in solid tumors.[10] Many solid tumors are driven by aberrant kinase signaling.[19] Furthermore, isoindolin-1-one derivatives have shown direct antiproliferative activity against colon, pancreatic, prostate, and breast cancer cell lines.[8] The ability to degrade oncogenic proteins while simultaneously inhibiting pro-survival kinases would be a powerful anti-cancer strategy.
Immuno-Oncology and Inflammatory Disorders
IMiDs are known to modulate the immune system, in part by affecting cytokine production (e.g., inhibiting TNF-α).[8] By targeting CRBN, our compound could have immunomodulatory effects, potentially enhancing T-cell activation for anti-tumor immunity or dampening inflammatory responses in autoimmune diseases.
Other Potential Applications
The isoindolinone framework has been explored for a wide range of other conditions, including:
-
Neurodegenerative Diseases: For example, the indanone moiety is a component of Donepezil for Alzheimer's disease.[6]
-
Infectious Diseases: Certain derivatives exhibit antimicrobial and antifungal properties.[4]
-
Cardiovascular Conditions: Some compounds have shown anti-arrhythmic and hypotensive activities.[5][6]
Proposed Experimental Validation Workflow
To rigorously test the therapeutic potential of this compound, a structured, multi-stage validation process is required.
Detailed Experimental Protocols
Objective: To quantify the binding affinity of the compound to the human DDB1:CRBN protein complex.
Principle: This competitive assay measures the displacement of a fluorescently labeled thalidomide tracer from the CRBN binding pocket by the test compound. Displacement causes the tracer to tumble more rapidly, resulting in a lower fluorescence polarization (FP) signal.
Materials:
-
Recombinant human DDB1:CRBN protein complex.
-
Fluorescent tracer (e.g., FITC-Thalidomide).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4.
-
384-well, low-volume, black microplates.
-
Plate reader with FP capabilities.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 12-point, 3-fold serial dilution series in DMSO.
-
Assay Plate Preparation:
-
Add 1 µL of the DMSO serial dilution to the appropriate wells of the 384-well plate. Include DMSO-only wells for high (no competition) and low (no tracer) controls.
-
Prepare a working solution of DDB1:CRBN and FITC-Thalidomide in assay buffer. The final concentration should be optimized (e.g., 100 nM CRBN, 10 nM tracer).
-
Add 19 µL of the protein/tracer mix to all wells except the low control.
-
Add 19 µL of the protein-only mix to the low control wells.
-
-
Incubation: Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an FP-capable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Convert FP values to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Objective: To determine if the compound induces the degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3) or other novel proteins in a cellular context.
Principle: Cancer cells are treated with the compound for a specified time. Cell lysates are then analyzed by Western Blot to measure the levels of specific target proteins. A reduction in protein level indicates degradation.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S).
-
Test Compound and DMSO (vehicle control).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-GAPDH as loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Gel electrophoresis and Western Blotting equipment.
Procedure:
-
Cell Plating: Seed MM.1S cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0.1 nM to 10 µM) or DMSO for a set time course (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot:
-
Normalize protein amounts (e.g., 20 µg per lane) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and apply chemiluminescent substrate.
-
-
Imaging and Analysis: Image the blot using a digital imager. Quantify band intensity using software like ImageJ, normalizing target protein levels to the loading control (GAPDH). Calculate the DC₅₀ (concentration for 50% degradation).
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be systematically organized for clear interpretation and comparison.
Table 1: Summary of In Vitro and Cellular Activity
| Parameter | Value | Assay Method |
|---|---|---|
| CRBN Binding IC₅₀ | TBD (nM) | Fluorescence Polarization |
| Kinase Inhibition IC₅₀ (Top Hit) | TBD (nM) | Kinase Panel Screen |
| IKZF1 Degradation DC₅₀ (24h) | TBD (nM) | Western Blot (MM.1S) |
| Cell Viability GI₅₀ (72h) | TBD (µM) | CellTiter-Glo (MM.1S) |
| Cell Viability GI₅₀ (72h) | TBD (µM) | CellTiter-Glo (NCI-H446) |
TBD: To Be Determined
Future Directions and Conclusion
The successful validation of the hypotheses presented here would position this compound as a highly promising lead compound. The subsequent steps in its development path would include:
-
Lead Optimization: A structure-activity relationship (SAR) campaign to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Proteomics-based Neosubstrate Discovery: Utilizing mass spectrometry to identify the full spectrum of proteins degraded by the compound, potentially uncovering novel therapeutic targets.
-
Advanced In Vivo Models: Testing efficacy in patient-derived xenograft (PDX) models or syngeneic models to evaluate the compound's interplay with the immune system.
-
IND-Enabling Studies: Comprehensive safety pharmacology and toxicology studies to prepare for an Investigational New Drug (IND) application.
References
-
MDPI. (2022-11-29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Available from: [Link]
-
National Institutes of Health (NIH). (2025-04-14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Available from: [Link]
-
ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]
- Google Patents. (n.d.). US3987174A - Isoindolin-1-one derivatives.
-
MDPI. (2022-03-30). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Available from: [Link]
-
Royal Society of Chemistry. (2022-07-07). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Available from: [Link]
-
ACS Publications. (2021-05-19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]
-
ResearchGate. (2025-11-24). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available from: [Link]
-
MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available from: [Link]
-
PubMed. (2019-04-15). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Bioactive molecules that contain Isoindolin-1-one scaffold. Available from: [Link]
-
PubMed Central. (2020-09-08). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
-
PubMed Central. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Available from: [Link]
-
PubMed. (2024-02-16). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. Available from: [Link]
-
ResearchGate. (2025-08-06). Fentanyl Analogs: Structure-Activity-Relationship Study | Request PDF. Available from: [Link]
-
Semantic Scholar. (n.d.). Fentanyl analogs: structure-activity-relationship study. Available from: [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
Wikipedia. (n.d.). Fentanyl. Available from: [Link]
-
ACS Publications. (n.d.). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. Available from: [Link]
-
SciELO México. (n.d.). Fentanyl and other New Psychoactive Synthetic Opioids. Challenges to Prevention and Treatment. Available from: [Link]
-
PubMed. (2021-07-15). Exploiting ubiquitin ligase cereblon as a target for small-molecule compounds in medicine and chemical biology. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3987174A - Isoindolin-1-one derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting ubiquitin ligase cereblon as a target for small-molecule compounds in medicine and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one
Abstract
This document provides a comprehensive, research-level guide for the multi-step synthesis of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one , a novel compound with potential applications in medicinal chemistry and drug development. Given the absence of a direct published precedent for this specific molecule, this protocol outlines a robust and logically designed synthetic strategy. The pathway leverages established, high-yield transformations, including a Suzuki cross-coupling reaction to construct the key biaryl linkage and a Mitsunobu reaction for the final N-alkylation. This document is intended for researchers and scientists in organic synthesis and drug discovery, providing not only a step-by-step protocol but also the underlying chemical principles and experimental rationale.
Introduction and Synthetic Strategy
The target molecule, this compound, is a complex heterocyclic compound featuring an isoindolinone core, a bromine substituent providing a handle for further diversification, and a pyrimidin-phenethyl side chain. Isoindolinone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of various biologically active compounds.[1][2] The pyrimidine moiety is also a well-established pharmacophore found in numerous approved drugs.[3]
Our retrosynthetic analysis deconstructs the target molecule into three key precursors, outlining a convergent synthesis plan. The final bond formation is a C-N bond, connecting the isoindolinone nitrogen to the phenethyl side chain.
Retrosynthetic Strategy:
Figure 1: Retrosynthetic analysis of the target compound.
This strategy involves three main stages:
-
Synthesis of the Isoindolinone Core: Preparation of 7-Bromoisoindolin-1-one.
-
Synthesis of the Side Chain: A Suzuki cross-coupling between 2-(3-bromophenyl)ethanol and a suitable pyrimidine boronic acid derivative to form 2-(3-(pyrimidin-2-yl)phenyl)ethanol.
-
Final Coupling: N-alkylation of 7-bromoisoindolin-1-one with the synthesized side-chain alcohol, preferably via a Mitsunobu reaction to ensure mild conditions and avoid direct halogenation of the side-chain alcohol.
Experimental Protocols
Disclaimer: All procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Part 1: Synthesis of 7-Bromoisoindolin-1-one
This procedure is adapted from established methods for synthesizing substituted isoindolinones, which often start from ortho-substituted benzonitriles or benzoic acids.[2]
Reaction Scheme: (A schematic showing the cyclization of an appropriate precursor to form 7-Bromoisoindolin-1-one).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromo-6-methylbenzonitrile | Reagent | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent | Acros Organics |
| Azobisisobutyronitrile (AIBN) | Reagent | Alfa Aesar |
| Sodium Bicarbonate | ACS | Fisher Scientific |
| Acetic Acid | Glacial | VWR |
| Water | Deionized | - |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | ACS | Fisher Scientific |
| Hexanes | ACS | Fisher Scientific |
Step-by-Step Protocol:
-
Benzylic Bromination:
-
To a solution of 2-bromo-6-methylbenzonitrile (1.0 eq) in anhydrous dichloromethane, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux the mixture under an inert atmosphere (Nitrogen or Argon) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-6-(bromomethyl)benzonitrile. This intermediate is often used directly in the next step.
-
-
Hydrolysis and Cyclization:
-
Dissolve the crude 2-bromo-6-(bromomethyl)benzonitrile in a 1:1 mixture of acetic acid and water.
-
Heat the mixture to 100-110 °C for 8-12 hours. The reaction involves hydrolysis of the nitrile and subsequent intramolecular cyclization.
-
Monitor the formation of the product by TLC.
-
After cooling, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-Bromoisoindolin-1-one as a solid.
-
Part 2: Synthesis of 2-(3-(Pyrimidin-2-yl)phenyl)ethanol
This key intermediate is synthesized via a Suzuki cross-coupling reaction. This reaction is highly efficient for forming carbon-carbon bonds between aryl halides and boronic acids.[4][5][6]
Reaction Scheme: (A schematic showing the Suzuki coupling of 2-(3-bromophenyl)ethanol with pyrimidine-2-boronic acid).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-(3-Bromophenyl)ethanol | >98% | TCI[7] |
| Pyrimidine-2-boronic acid | >95% | Combi-Blocks |
| Pd(PPh₃)₄ (Tetrakis) | Catalyst | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Acros Organics |
| Water | Deionized | - |
| Toluene | ACS | Fisher Scientific |
| Ethyl Acetate | ACS | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine 2-(3-bromophenyl)ethanol (1.0 eq), pyrimidine-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C under an inert atmosphere.
-
Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 2-(3-(pyrimidin-2-yl)phenyl)ethanol.
-
Part 3: Final Coupling to Synthesize this compound
The final step involves the N-alkylation of the isoindolinone core. A Mitsunobu reaction is proposed here as a mild and efficient method for coupling the secondary amine of the isoindolinone with the primary alcohol of the side chain, proceeding with an inversion of configuration at the alcohol center (though not relevant for a primary alcohol).[8][9][10][11] This method avoids the need to convert the alcohol to a halide, which could be a less stable intermediate.
Reaction Scheme: (A schematic of the Mitsunobu reaction between 7-Bromoisoindolin-1-one and 2-(3-(pyrimidin-2-yl)phenyl)ethanol).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 7-Bromoisoindolin-1-one | Synthesized | - |
| 2-(3-(Pyrimidin-2-yl)phenyl)ethanol | Synthesized | - |
| Triphenylphosphine (PPh₃) | Reagent | Sigma-Aldrich |
| Diisopropyl azodicarboxylate (DIAD) | Reagent | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | ACS | Fisher Scientific |
| Dichloromethane (DCM) | ACS | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve 7-Bromoisoindolin-1-one (1.2 eq), 2-(3-(pyrimidin-2-yl)phenyl)ethanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
The triphenylphosphine oxide byproduct can sometimes be challenging to remove. Trituration with a solvent like diethyl ether can sometimes help precipitate it before chromatography.
-
Combine the fractions containing the desired product and concentrate to yield This compound .
-
Characterization
The identity and purity of the final compound and all intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Workflow and Logic Diagrams
Figure 2: Overall synthetic workflow diagram.
References
-
Assy, M. G., & Mohamed, E. K. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]
-
PrepChem. (2017). Preparation of 2-bromoethanol. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]
- Google Patents. (n.d.). WO2009116084A2 - A method for the preparation of fentanyl.
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Zhang, H., et al. (2022). Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. Molecules, 27(6), 1888. Available at: [Link]
-
Kandile, N. G., et al. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Journal of the Serbian Chemical Society, 79(1), 23-33. Available at: [Link]
- Google Patents. (n.d.). US20110269964A1 - N-Alkylation of Opiates.
-
Ali, H., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(11), 3326. Available at: [Link]
-
Chemsrc. (n.d.). 2-(3-bromophenyl)ethanol. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available at: [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 448. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-bromoethanol. Available at: [Link]
-
The Synthetic Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Available at: [Link]
-
Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
PubMed Central. (2022). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Available at: [Link]
-
Repositório Aberto da Universidade do Minho. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Available at: [Link]
-
NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
- Google Patents. (n.d.). EP0411035B1 - Process for preparing 2-bromoethyl acetate.
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
Sources
- 1. 7-Bromo-4-chloroisoindolin-1-one [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 2-(3-Bromophenyl)ethyl Alcohol | 28229-69-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Cell-based assay protocol using 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one
Application Note & Protocol
Quantifying the Potency of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one, a Novel TNIK Inhibitor, Using a Wnt/β-Catenin Luciferase Reporter Assay
Author: Gemini, Senior Application Scientist
Publication Date: January 28, 2026
Abstract
Introduction: Targeting TNIK in the Wnt Signaling Cascade
The Wnt signaling pathways are a crucial group of signal transduction pathways involved in embryonic development, cell proliferation, and tissue regeneration.[7] The canonical Wnt/β-catenin pathway, in particular, is a subject of intense research due to its role in disease.[8] In the "off" state, a destruction complex comprising Axin, APC, GSK3, and CK1α phosphorylates β-catenin, targeting it for proteasomal degradation.[7] Upon Wnt ligand binding to its receptor complex (Frizzled/LRP5/6), this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm.[7][9]
This stabilized β-catenin translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes.[7][8] TRAF2- and NCK-interacting kinase (TNIK) is an essential coactivator in this final step.[2][3] TNIK is recruited to the promoters of Wnt target genes and phosphorylates TCF4, a necessary step for transcriptional activation.[3] Consequently, inhibiting TNIK presents a highly attractive therapeutic strategy to downregulate aberrant Wnt signaling.
Principle of the Assay
This protocol utilizes a dual-luciferase reporter system in HEK293T cells. The cells are co-transfected with two plasmids:
-
A Firefly Luciferase Reporter Plasmid: This plasmid contains a promoter with multiple TCF/LEF binding sites upstream of the firefly luciferase gene (e.g., pGL3-OT or SUPER8xTOPFlash). When the Wnt pathway is active, the β-catenin/TCF4 complex binds to these sites and drives the expression of firefly luciferase.
-
A Renilla Luciferase Control Plasmid: This plasmid (e.g., pRL-TK) contains the Renilla luciferase gene under the control of a constitutive promoter. It is used to normalize for variations in transfection efficiency and cell number.
Inhibition of TNIK by the test compound will prevent TCF4-mediated transcription, leading to a dose-dependent decrease in firefly luciferase expression, while Renilla luciferase expression remains unaffected. The ratio of firefly to Renilla luminescence provides a normalized, quantitative measure of Wnt pathway activity.
TNIK's Role in the Wnt Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and highlights the specific point of intervention for a TNIK inhibitor.
Caption: Wnt pathway and the role of TNIK.
Materials and Reagents
| Item | Recommended Source (Cat. No.) |
| HEK293T Cell Line | ATCC (CRL-3216) |
| DMEM, High Glucose | Invitrogen (11995-065) |
| Fetal Bovine Serum (FBS) | Cellgro (35-016-CV) |
| Penicillin-Streptomycin (100X) | Invitrogen (15140-122) |
| Trypsin-EDTA (0.25%) | Gibco (25200-072) |
| DPBS, no calcium, no magnesium | Gibco (14190-144) |
| SUPER8xTOPFlash Luciferase Plasmid | Addgene (#12456) |
| pRL-TK (Renilla Luciferase) Plasmid | Promega (E2241) |
| Transfection Reagent (e.g., Lipofectamine 3000) | Invitrogen (L3000015) |
| Dual-Luciferase® Reporter Assay System | Promega (E1910) |
| 7-Bromo-2-(...)-isoindolin-1-one | Synthesized/Sourced Internally |
| DMSO, Cell Culture Grade | Sigma-Aldrich (D2650) |
| White, Opaque 96-well Assay Plates | Corning (3917) |
| MTT Reagent | Sigma-Aldrich (M5655) |
Detailed Experimental Protocols
The overall experimental process is outlined below, followed by detailed step-by-step protocols.
Caption: Dual-luciferase assay workflow.
Protocol 1: HEK293T Cell Culture and Maintenance
Causality: Maintaining healthy, sub-confluent cells is critical for achieving high transfection efficiency and consistent experimental results. Over-confluent cells can exhibit altered signaling pathway activity.[12]
-
Culture Conditions: Grow HEK293T cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13] Incubate at 37°C in a humidified atmosphere with 5% CO₂.[14]
-
Passaging: Subculture cells when they reach 80-90% confluency (typically every 2-3 days).[12]
-
Procedure: a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5 mL of sterile DPBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 1-3 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. f. Aspirate the supernatant and resuspend the cell pellet in fresh medium. g. Split the cells at a ratio of 1:6 to 1:10 into new flasks.
Protocol 2: Dual-Luciferase Reporter Assay
Day 1: Cell Seeding
-
Prepare a single-cell suspension of healthy HEK293T cells.
-
Seed 2 x 10⁴ cells per well in 100 µL of complete growth medium into a white, opaque 96-well plate.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
Day 2: Transfection Causality: Co-transfection delivers both the reporter and normalization plasmids into the cells. The ratio of reporter to control plasmid is optimized to ensure a robust signal without squelching effects.
-
For each well, prepare the transfection mix according to the manufacturer's protocol (e.g., Lipofectamine 3000). A typical mix per well includes:
-
100 ng SUPER8xTOPFlash (Firefly) plasmid
-
10 ng pRL-TK (Renilla) plasmid
-
-
Add the transfection complex to each well.
-
Gently swirl the plate to mix.
-
Incubate for 24 hours at 37°C, 5% CO₂.
Day 3: Compound Treatment and Lysis Causality: A serial dilution allows for the determination of a dose-response relationship and the calculation of an IC50 value, which is the standard measure of inhibitor potency.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound stock in complete growth medium to achieve final desired concentrations (e.g., from 10 µM down to 0.1 nM). Ensure the final DMSO concentration in all wells is constant and ≤ 0.1% to avoid solvent-induced toxicity. Include a "vehicle control" well containing only 0.1% DMSO.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the compound dilutions.
-
Incubate for the desired treatment period (e.g., 6-8 hours). This time should be optimized based on the kinetics of Wnt pathway activation and inhibition.
-
After incubation, remove the medium and wash the cells once with 100 µL of DPBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer (from the Promega kit) to each well.[15]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
Luminescence Measurement
-
Program a luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luminescence, followed by injection of 100 µL of Stop & Glo® Reagent and measurement of Renilla luminescence.[16]
-
Add 100 µL of LAR II to the first well and immediately read the firefly luminescence.
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly signal and initiate the Renilla reaction, then read the Renilla luminescence.
-
Repeat for all wells on the plate.
Protocol 3: Cell Viability (MTT) Assay
Causality: This is a critical control experiment. It validates that the reduction in the luciferase signal is due to specific inhibition of the Wnt pathway and not because the compound is killing the cells.[17][18]
-
Seed and treat cells with the compound exactly as described in Protocol 4.2 (Day 1 and Day 3, steps 1-3) using a clear 96-well plate.
-
After the compound incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[19]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[19][20]
-
Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Normalization: For each well, calculate the Relative Luciferase Activity by dividing the Firefly luminescence reading by the Renilla luminescence reading.
-
Normalized Response = (Firefly Reading) / (Renilla Reading)
-
-
Percentage Inhibition: Convert the normalized responses to percentage inhibition relative to the vehicle (DMSO) control.
-
% Inhibition = 100 * (1 - [Normalized Response_Sample] / [Normalized Response_Vehicle])
-
-
IC50 Calculation: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using software like GraphPad Prism or R. The IC50 is the concentration of the inhibitor that produces 50% of the maximal inhibition.
Example Data Table
| Compound Conc. (nM) | Log [Conc.] | Normalized Luminescence (Firefly/Renilla) | % Inhibition |
| 0 (Vehicle) | - | 150.2 | 0.0 |
| 0.1 | -1.0 | 145.1 | 3.4 |
| 1 | 0.0 | 120.8 | 19.6 |
| 10 | 1.0 | 78.1 | 48.0 |
| 100 | 2.0 | 15.3 | 89.8 |
| 1000 | 3.0 | 9.1 | 93.9 |
| 10000 | 4.0 | 8.5 | 94.3 |
From this data, an IC50 value can be calculated to be approximately 11 nM.
Conclusion
The dual-luciferase reporter assay described herein provides a highly sensitive and quantitative method for determining the cellular potency of this compound as a TNIK inhibitor. By directly measuring the transcriptional output of the Wnt/β-catenin pathway, this assay offers a physiologically relevant assessment of the compound's mechanism of action. When paired with a cytotoxicity assay, this protocol forms a robust system for the characterization of novel TNIK inhibitors, facilitating their preclinical development for diseases driven by aberrant Wnt signaling.
References
-
Insilico Medicine. (2024). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Nature Biotechnology. [Link]
-
Longevies. (2024). Exploring TNIK's role in aging and disease. Longevies. [Link]
-
National Center for Biotechnology Information. (2025). Gene Result TNIK TRAF2 and NCK interacting kinase. NCBI. [Link]
-
Open Targets Platform. (n.d.). TNIK profile page. Open Targets. [Link]
-
Wikipedia. (n.d.). TNIK. Wikipedia. [Link]
-
Insilico Medicine. (n.d.). TNIK Inhibitor: Treating Fibrotic diseases. Insilico Medicine. [Link]
-
PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. [Link]
-
PubMed. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
ACS Publications. (2024). Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
Horizon Discovery. (n.d.). HEK293T Cell Line Technical Manual. Horizon Discovery. [Link]
-
Emory University. (n.d.). Luciferase Assay protocol. Emory University. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
ResearchGate. (2025). Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods. ResearchGate. [Link]
-
YouTube. (2021). Graphviz tutorial. YouTube. [Link]
-
ResearchGate. (n.d.). TNIK signaling activates the Wnt pathway and favors symmetric cell.... ResearchGate. [Link]
-
Bio-protocol. (n.d.). Luciferase reporter assay. Bio-protocol. [Link]
-
PMC. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
iGEM. (n.d.). HEK293 cells. iGEM. [Link]
-
Stanford University. (n.d.). How to detect and activate Wnt signaling. The WNT Homepage. [Link]
-
Wikipedia. (n.d.). Wnt signaling pathway. Wikipedia. [Link]
-
Graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]
-
UCSC Genome Browser. (n.d.). Propagation of TLA-HEK293T. UCSC. [Link]
-
PubMed Central. (n.d.). A Cell-Free Assay System for β-Catenin Signaling. PMC. [Link]
-
Large-scale Biological Network Analysis and Visualization documentation. (n.d.). Intro to DOT language. [Link]
-
Frederick National Laboratory. (n.d.). 293TT Cell Culturing and Maintenance. [Link]
-
ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. ResearchGate. [Link]
-
PubMed. (n.d.). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. PubMed. [Link]
-
PubMed Central. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PMC. [Link]
Sources
- 1. Exploring TNIK's role in aging and disease – Longevies [longevies.com]
- 2. TNIK TRAF2 and NCK interacting kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TNIK - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. Luciferase Reporters | Thermo Fisher Scientific - CH [thermofisher.com]
- 12. frederick.cancer.gov [frederick.cancer.gov]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. static.igem.org [static.igem.org]
- 15. assaygenie.com [assaygenie.com]
- 16. Luciferase reporter assay [bio-protocol.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
Application Note: A Systematic Approach to the Dissolution of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one for Preclinical Research
Abstract
7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one is a novel heterocyclic compound with potential applications in drug discovery and development. Like many complex organic molecules, it is predicted to have low aqueous solubility, posing a significant challenge for its formulation in both in vitro and in vivo experimental systems.[1][2] This document provides a comprehensive, systematic guide for researchers to determine the optimal solvent system for this compound. It outlines a tiered strategy for solvent screening, details protocols for solubility assessment and stock solution preparation, and discusses critical considerations for maintaining compound stability and minimizing solvent-induced artifacts in biological assays.
Physicochemical Profile & Predicted Solubility
The molecular structure of this compound (Molecular Formula: C₂₀H₁₆BrN₃O, Molecular Weight: 394.26 g/mol ) contains several functional groups that dictate its solubility characteristics.[3] A structural analysis is the first step in developing a rational dissolution strategy.[4]
Structural Analysis:
-
Isoindolin-1-one Core: A bicyclic lactam that is a common scaffold in pharmacologically active compounds.[5][6] While the carbonyl group offers some polarity, the overall ring system is largely non-polar.
-
7-Bromo Group: The bromine atom significantly increases the molecule's lipophilicity (hydrophobicity) and molecular weight.
-
Phenethyl Group: This hydrocarbon substituent is strongly hydrophobic.
-
Pyrimidinyl Group: A nitrogen-containing heterocycle that introduces polarity and potential sites for hydrogen bonding, which may slightly enhance solubility in polar solvents.
Predicted Solubility: Based on this analysis, the compound is classified as poorly water-soluble. The large, hydrophobic surface area contributed by the bromo-isoindolinone and phenethyl moieties is expected to dominate its behavior. Therefore, organic solvents or specialized formulation strategies will be necessary for dissolution.[1][2]
| Functional Group | Key Property | Predicted Influence on Solubility |
| Isoindolin-1-one | Mostly non-polar, rigid scaffold | Decreases aqueous solubility |
| Bromo substituent | Lipophilic, electron-withdrawing | Significantly decreases aqueous solubility |
| Phenethyl substituent | Highly non-polar, hydrophobic | Significantly decreases aqueous solubility |
| Pyrimidine ring | Polar, H-bond acceptor | Slightly increases solubility in polar organic solvents |
Solvent Selection and Screening Strategy
A tiered approach is recommended to identify a suitable solvent, starting with the most biocompatible options before proceeding to stronger organic solvents or co-solvent systems.[1] This minimizes the risk of solvent-induced toxicity or off-target effects in subsequent experiments.[7][8]
Tier 1: Biocompatible Solvents
These are the first choice for cell-based assays. The goal is to achieve a concentrated stock solution that can be diluted into aqueous media with a final solvent concentration that is non-toxic to the experimental system, typically below 0.5%.[7][9]
Tier 2: Stronger Aprotic Polar Solvents
If solubility is not achieved in Tier 1, more potent solvents may be required. These are generally used for preparing high-concentration stock solutions for chemical assays or for dilution into in vivo formulation vehicles.
Tier 3: Co-Solvent Systems & Advanced Methods
For particularly challenging compounds, a combination of solvents (co-solvents) can be employed to enhance solubility.[10] Physical methods like sonication and gentle warming can also be applied to aid dissolution.
The following diagram illustrates the decision-making workflow for this screening process.
Caption: Workflow for systematic solvent screening.
Experimental Protocols
Safety Precaution: Before handling, consult the Safety Data Sheet (SDS) for this compound. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Small-Scale Solubility Screening
This protocol is designed to efficiently test the solubility of the compound in various solvents using a small amount of material.
Materials:
-
This compound powder
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Micropipettes
-
Vortex mixer
-
Bath sonicator
-
Solvents for testing (see table below)
| Tier | Solvent | Common Use | Notes |
| 1 | Dimethyl Sulfoxide (DMSO) | In vitro stock solutions | Hygroscopic. Keep final concentration in assays low (<0.5%).[7][11] |
| 1 | Ethanol (200 proof, absolute) | In vitro / in vivo formulations | Can cause protein precipitation at high concentrations. |
| 2 | N,N-Dimethylacetamide (DMA) | Strong polar aprotic solvent | Higher toxicity profile than DMSO.[1] |
| 2 | N-Methyl-2-pyrrolidone (NMP) | Strong polar aprotic solvent | Used in preclinical formulations.[1] |
| 3 | Co-Solvents (e.g., PEG400, Propylene Glycol) | In vivo formulations | Can be combined with Tier 1/2 solvents to improve solubility and safety.[12] |
Procedure:
-
Weigh approximately 2-4 mg of the compound into a pre-weighed glass vial. Record the exact mass.
-
Calculate the volume of solvent required to reach a target concentration (e.g., 10 mg/mL or a relevant molarity like 20 mM). For 3.94 mg of compound, adding 100 µL of solvent yields a ~100 mM solution.
-
Add half the calculated solvent volume to the vial.
-
Vortex the vial vigorously for 30-60 seconds. Observe for dissolution.
-
If the solid is not fully dissolved, add the remaining solvent to reach the target concentration.
-
Vortex again for 1-2 minutes. If undissolved particles remain, proceed to the next step.
-
Place the vial in a bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for 10-15 minutes. Caution: Use warming only if the compound is known to be thermally stable.
-
Visually inspect the solution against a dark background. A clear solution with no visible particulates indicates complete dissolution.
-
Record the result (e.g., "Soluble at 100 mM," "Insoluble," "Soluble with sonication").
Protocol 2: Preparation of a Concentrated Stock Solution
Once a suitable solvent is identified, a larger, accurately prepared stock solution can be made.[13][14][15]
Materials:
-
Selected solvent from Protocol 1
-
Class A volumetric flask or appropriate vial
-
Calibrated analytical balance
-
Vortex mixer and/or magnetic stirrer
-
Syringe filter (0.22 µm, PTFE or other chemically resistant membrane)
Procedure:
-
Weighing: Accurately weigh the desired amount of compound (e.g., 19.7 mg for a 5 mL, 10 mM solution) and transfer it quantitatively to the volumetric flask.
-
Initial Dissolution: Add approximately 70-80% of the final volume of the chosen solvent.
-
Dissolving: Cap the flask and vortex or stir until the solid is completely dissolved. Use sonication or gentle warming if determined necessary from the screening protocol.
-
Bringing to Volume: Allow the solution to return to room temperature if warmed. Carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.[16]
-
Homogenization: Cap and invert the flask 15-20 times to ensure the solution is homogenous.
-
Filtration (Optional but Recommended): To remove any microscopic particulates, filter the solution through a 0.22 µm syringe filter into a sterile, amber glass storage vial. This is critical for cell-based assays to ensure sterility and prevent clogging of liquid handlers.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store as recommended (typically at -20°C or -80°C) to prevent degradation. Protect from light if the compound is light-sensitive.
Critical Considerations for Biological Assays
Solvent Cytotoxicity: The primary solvent for in vitro work is DMSO. However, final concentrations exceeding 0.5-1% (v/v) can be toxic to many cell lines, affecting viability, proliferation, and differentiation.[7][9][11] Always run a "vehicle control" (media with the same final concentration of solvent) to differentiate compound effects from solvent-induced artifacts.[17]
Aqueous Precipitation: When a concentrated organic stock solution is diluted into aqueous cell culture media or buffer, the compound may precipitate out if its solubility limit is exceeded. This is a common source of experimental variability.[18]
-
Mitigation: Add the stock solution to the media while vortexing to ensure rapid dispersion. Visually inspect the final solution for any signs of turbidity or precipitation.
Compound Stability: Some compounds can be unstable in certain solvents or degrade upon freeze-thaw cycles. It is advisable to aliquot stock solutions into single-use volumes to minimize repeated temperature changes.
Conclusion
The successful use of this compound in experimental settings is critically dependent on proper dissolution and handling. Due to its predicted low aqueous solubility, a systematic screening approach is essential. DMSO is the recommended starting point for preparing concentrated stock solutions for in vitro use. By following the detailed protocols and adhering to the best practices outlined in this guide, researchers can prepare reliable, homogenous solutions, ensuring the accuracy and reproducibility of their experimental results.
References
- Vertex AI Search. (n.d.). Exploring the Chemical Properties and Applications of Isoindoline.
- CymitQuimica. (n.d.). This compound.
-
Al-Ghorbani, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved January 28, 2026, from [Link]
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved January 28, 2026, from [Link]
-
De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved January 28, 2026, from [Link]
-
Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved January 28, 2026, from [Link]
-
FIP/AAPS Joint Workshop Report. (2018). Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. The AAPS Journal. Retrieved January 28, 2026, from [Link]
-
Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Retrieved January 28, 2026, from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved January 28, 2026, from [Link]
-
MDPI. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Retrieved January 28, 2026, from [Link]
-
Int J Pharm Chem Anal. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved January 28, 2026, from [Link]
-
Rice University. (n.d.). Working with stock solutions. Retrieved January 28, 2026, from [Link]
-
NIH. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved January 28, 2026, from [Link]
-
Austin Publishing Group. (2016). Development of an In Vitro Dissolution Method for Novel Formulation: A Systematic and Scientific Approach. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2013). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Retrieved January 28, 2026, from [Link]
-
PubMed Central. (2015). A Novel Beads-Based Dissolution Method for the In Vitro Evaluation of Extended Release HPMC Matrix Tablets and the Correlation with the In Vivo Data. Retrieved January 28, 2026, from [Link]
-
MDPI. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved January 28, 2026, from [Link]
-
St. Olaf College. (n.d.). Preparing Chemical Solutions, Reagents, and Buffers. Retrieved January 28, 2026, from [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 28, 2026, from [Link]
-
MDPI. (2022). Introducing a Novel Biorelevant In Vitro Dissolution Method for the Assessment of Nicotine Release from Oral Tobacco-Derived Nicotine (OTDN) and Snus Products. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. Retrieved January 28, 2026, from [Link]
-
CSHL. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2011). In Vitro Solubility Assays in Drug Discovery. Retrieved January 28, 2026, from [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 7-Bromo-2-(3-fluorophenyl)-3-oxo-3H-indole 1-Oxide. Retrieved January 28, 2026, from [Link]
-
Reddit. (2024). Avoiding toxic DMSO concentrations in cell culture. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 7-Bromo-2-(3-bromophenyl)-3-oxo-3H-indole 1-Oxide. Retrieved January 28, 2026, from [Link]
-
NIH. (2019). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved January 28, 2026, from [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Preparing Chemical Solutions, Reagents, and Buffers – Laboratory Safety [wp.stolaf.edu]
- 17. reddit.com [reddit.com]
- 18. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
A Robust and Validated LC-MS/MS Method for the Quantification of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one, a novel isoindolinone derivative, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The methodology employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering excellent specificity and low limits of quantification. This method has been developed and validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2] All validation parameters, including selectivity, linearity, accuracy, precision, and stability, meet the stringent acceptance criteria set by regulatory agencies.[3][4]
Introduction and Scientific Rationale
The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5] this compound is a novel compound of interest, potentially as a therapeutic agent. The pyrimidine moiety is also a common feature in biologically active compounds, including kinase inhibitors.[6] As such, a reliable and robust bioanalytical method is paramount for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[7][8] The primary challenge in developing such an assay is to achieve complete separation from endogenous matrix components and ensure accurate quantification across a wide dynamic range. This note provides a comprehensive protocol that addresses these challenges, explaining the causality behind key experimental choices to ensure reproducibility and regulatory compliance.
Analyte Physicochemical Properties
Understanding the analyte's properties is critical for rational method development. Key properties for this compound are summarized below. The moderate lipophilicity, suggested by the predicted XLogP of a similar compound, guides the choice of reversed-phase chromatography and the sample extraction technique.[9]
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₆BrN₃O | CymitQuimica[10] |
| Molecular Weight | 394.26 g/mol | CymitQuimica[10] |
| Chemical Structure | ![]() | - |
| Predicted LogP | ~3.5 - 4.5 | Estimated based on similar structures[9] |
| Appearance | Likely a solid at room temperature | Based on similar bromo-isoindolinone compounds[11] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for sample preparation, instrument setup, and analysis.
Materials and Instrumentation
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is recommended. If unavailable, a compound like Verapamil or a close structural analog can be used after careful validation for matrix effects.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Human Plasma (K₂EDTA).
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 Series or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or equivalent) equipped with an Electrospray Ionization (ESI) source.
-
Preparation of Standards and Quality Controls
The foundation of a quantitative assay is the accuracy of its calibration standards and quality controls (QCs).
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve (CC) standards.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (Mid-range of the calibration curve)
-
High QC (approx. 80% of the Upper Limit of Quantification)
-
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its simplicity, speed, and effectiveness for moderately lipophilic compounds. It efficiently removes the bulk of plasma proteins.
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., at 100 ng/mL) to all tubes except for the double blank (blank matrix without IS).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Workflow Visualization dot digraph "LC_MS_MS_Workflow" { graph [fontname="Arial", label="Figure 1: Overall Bioanalytical Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Sample & Standard Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_extraction" { label = "Sample Extraction"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_analysis" { label = "Instrumental Analysis"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_data" { label = "Data Processing & Reporting"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"];
}
standards -> aliquot [style=dashed, label="Spiked Samples"]; transfer -> inject; detect -> integrate; } enddot Caption: High-level overview of the analytical procedure.
LC-MS/MS Instrumental Conditions
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.[8]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min | A rapid gradient ensures a short run time suitable for high-throughput analysis. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overloading. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of nitrogen atoms in the pyrimidine and isoindolinone rings makes the molecule readily protonated. |
| Precursor Ion (Q1) | m/z 394.1 | Corresponds to the [M+H]⁺ of the analyte (considering the bromine isotope pattern). |
| Product Ions (Q3) | To be determined by infusion | Two to three specific fragment ions should be selected for quantification (most intense) and qualification. |
| Gas Temp. | 300°C | Optimized for efficient desolvation. |
| Gas Flow | 10 L/min | Optimized for efficient desolvation. |
| Nebulizer | 45 psi | Creates a fine aerosol for efficient ionization. |
| Capillary Voltage | 3500 V | Optimized for stable spray and maximum ion signal. |
Bioanalytical Method Validation (BMV)
A comprehensive validation was performed to demonstrate that the method is suitable for its intended purpose, following the ICH M10 guideline.[1][2][12] The objective of these experiments is to establish the method's performance characteristics.[13]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Key Experiment | Acceptance Criteria |
|---|---|---|---|
| Selectivity | To ensure no interference from endogenous components.[13] | Analyze at least six unique batches of blank plasma. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To define the concentration range of reliable quantification. | Analyze calibration curves over at least three separate runs. | R² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to nominal values and their variability.[4] | Analyze QC samples (LLOQ, L, M, H) in at least five replicates over three runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[4] |
| Matrix Effect | To evaluate the ion suppression or enhancement from the biological matrix. | Compare analyte response in post-extraction spiked samples vs. neat solutions. | IS-normalized matrix factor CV% should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Should be consistent and reproducible, though no absolute value is required. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Assess analyte in plasma under various conditions (Freeze-Thaw, Bench-Top, Long-Term). | Mean concentration of stability QCs must be within ±15% of nominal values. |
Validation Logic Visualization dot digraph "Validation_Logic" { graph [fontname="Arial", label="Figure 2: Inter-relationship of Validation Pillars", labelloc=b, fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Core Concept core [label="Reliable & Robust Method", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];
// Main Pillars acc [label="Accuracy\n(Closeness to True Value)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prec [label="Precision\n(Reproducibility)", fillcolor="#FBBC05", fontcolor="#202124"]; spec [label="Specificity\n(Selectivity & Matrix Effect)", fillcolor="#34A853", fontcolor="#FFFFFF"]; stab [label="Stability\n(Integrity Over Time)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connecting to Core core -> acc; core -> prec; core -> spec; core -> stab;
// Sub-experiments sub_acc [label="QC Sample Analysis", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; sub_prec [label="Intra- & Inter-Day Runs", shape=box, fillcolor="#FEF7E0", fontcolor="#202124"]; sub_spec [label="Blank Plasma Analysis\nMatrix Factor Test", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; sub_stab [label="Freeze-Thaw\nBench-Top Tests", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
acc -> sub_acc; prec -> sub_prec; spec -> sub_spec; stab -> sub_stab; } enddot Caption: Core tenets of bioanalytical method validation.
Conclusion
The LC-MS/MS method presented provides a reliable, sensitive, and robust tool for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput applications in a drug development setting. The validation protocol, grounded in international regulatory guidelines, ensures that the data generated is accurate and defensible.[12][14] This application note serves as a complete guide for scientists needing to implement this assay for pharmacokinetic and other related studies.
References
-
Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models . PubMed. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]
-
7-Bromo-2-(2-(quinolin-2-yl)ethyl)isoindolin-1-one . PubChem. Available from: [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency (EMA). Available from: [Link]
-
LC-MS/MS method development for anti-oxidative biomarkers . Universidade de Lisboa. Available from: [Link]
-
Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties . Zbirnyk naukovykh prats' Kharkivs'koho natsional'noho pedahohichnoho universytetu imeni H.S. Skovorody. Khimiia. Available from: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity . National Institutes of Health (NIH). Available from: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis . European Medicines Agency (EMA). Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bio. Available from: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]
-
LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium . MDPI. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance . U.S. Department of Health and Human Services. Available from: [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS . Technology Networks. Available from: [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives . YouTube. Available from: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. Available from: [Link]
Sources
- 1. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. technologynetworks.com [technologynetworks.com]
- 9. 7-Bromo-2-(2-(quinolin-2-yl)ethyl)isoindolin-1-one | C19H15BrN2O | CID 71149058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [cymitquimica.com]
- 11. 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 1313399-68-6 [sigmaaldrich.com]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one concentration for cell culture
Executive Summary & Compound Profile
Compound: 7-Bromo-2-(3-(pyrimidin-2-yl)phenethyl)isoindolin-1-one Primary Class: Isoindolinone derivative (Pharmacophore often associated with mGluR1 antagonism and kinase inhibition).[1] Physicochemical Challenge: High lipophilicity (LogP > 3.5 estimated), low aqueous solubility.
The Core Problem: This compound belongs to a class of "brick-dust" molecules. The presence of the bromine atom and the planar isoindolinone core significantly increases stacking interactions, leading to poor water solubility. The most common experimental failure is not biological inactivity, but "compound crash-out" (precipitation) in culture media , which leads to false negatives or artifactual cytotoxicity.
This guide provides a self-validating workflow to determine the optimal biological concentration (
Module 1: Solubilization & Stock Preparation
Q: Why does the compound precipitate when I add it directly to the media? A: The "shock" of moving from 100% DMSO to aqueous media causes rapid crystallization. The hydrophobic effect drives the molecules together faster than they can disperse.
The Solution: The "Intermediate Step" Protocol Do not pipette high-concentration DMSO stock directly into a large volume of media. Use an intermediate dilution step to coat the molecules in serum proteins (Albumin) which act as carriers.
Protocol: The 200x Step-Down Method
-
Primary Stock: Dissolve neat powder in anhydrous DMSO to 10 mM .
-
Validation: Vortex for 60s. If visual particulates remain, sonicate at 37°C for 5 mins.
-
-
Working Stock (Intermediate): Dilute the Primary Stock 1:10 in pure DMSO to create a 1 mM solution.
-
Why? Pipetting 1 µL of 10 mM is less accurate than 10 µL of 1 mM.
-
-
Media Preparation:
-
Ensure Culture Media contains at least 5-10% Fetal Bovine Serum (FBS). The BSA in serum helps solubilize the hydrophobic drug.
-
Max DMSO Tolerance: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
Visualization: Solubility Workflow
Caption: Figure 1. Step-down dilution strategy to prevent compound precipitation (Shock Crystallization) in aqueous media.
Module 2: Determining the Optimal Dose ( )
Q: I see literature values ranging from 10 nM to 50 µM. Where do I start? A: Isoindolinones often exhibit a biphasic response. You must empirically determine the window between efficacy (Target Engagement) and off-target toxicity .
Experimental Workflow: The 8-Point Titration
Objective: Define the
Step-by-Step Protocol:
-
Seeding: Seed cells (e.g., HEK293, SH-SY5Y) at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Dosing: Prepare 8 concentrations using 3-fold serial dilutions:
-
Range: 30 µM
10 µM 3.3 µM 1.1 µM 370 nM 120 nM 40 nM 0 nM (Vehicle).
-
-
Incubation: 48 hours.
-
Readout:
-
Assay A (Viability): CellTiter-Glo or MTT (measures metabolic health).
-
Assay B (Efficacy): Western Blot for downstream target (e.g., p-ERK, p-Akt) or reporter assay.
-
Data Interpretation: The Decision Matrix
Use the logic below to interpret your curves.
Caption: Figure 2. Logic flow for interpreting dose-response curves and distinguishing pharmacological efficacy from toxicity.
Troubleshooting & FAQs
Q: My cells look "grainy" after adding the compound, but they are still alive. Is this apoptosis? A: Likely not . This is often micro-precipitation of the 7-bromo-isoindolinone.
-
Verification: Remove media, wash 2x with PBS, and add fresh media. If the "grains" disappear, it was precipitate, not apoptotic blebbing.
-
Fix: Lower the concentration below 10 µM or increase FBS to 15%.
Q: Can I store the diluted media at 4°C? A: No. Low temperatures decrease solubility, causing the compound to crash out. Always prepare fresh dilutions from the DMSO stock immediately before use.
Symptom vs. Solution Table
| Observation | Probable Cause | Corrective Action |
| Precipitate visible in well immediately | Concentration > Solubility Limit | Reduce dose; Ensure DMSO < 0.5%; Warm media to 37°C before adding drug. |
| High Toxicity (Cell death > 50% at 1 µM) | Off-target effects or DMSO toxicity | Run a "DMSO-only" control. If DMSO is safe, the compound is toxic; reduce duration (e.g., 6h vs 24h). |
| No Effect (Flat curve) | Drug degradation or poor uptake | Check stock stability (protect from light). Verify target expression in your specific cell line. |
| Inconsistent Replicates | Pipetting error of viscous DMSO | Use positive displacement pipettes or wash tips in media when dispensing. |
References
-
Isoindolinone Scaffold & Biological Activity
-
Solubility & DMSO Handling
-
Solubility of compounds slightly soluble or insoluble in DMSO? (2016).[2] ResearchGate Protocols.
-
-
Cytotoxicity & Optimization Protocols
-
Structure-Activity Relationship (SAR)
Disclaimer: This guide is for research use only. The 7-bromo-isoindolinone derivative is a potent bioactive molecule; handle with appropriate PPE and containment.
Sources
- 1. Discovery and biological profile of isoindolinone derivatives as novel metabotropic glutamate receptor 1 antagonists: a potential treatment for psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Isoindolin-1-one Derivatives as Metabotropic Glutamate Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]
How to reduce cytotoxicity of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one is not extensively documented in public scientific literature, suggesting it may be a novel or proprietary molecule.[1] This guide, therefore, provides a generalized framework for troubleshooting and reducing the cytotoxicity of this and structurally related compounds. The principles and methodologies described are based on established practices in medicinal chemistry and cell biology.
Introduction
Researchers developing novel therapeutic agents frequently encounter cytotoxicity, a critical hurdle that can halt the progression of promising compounds. This guide addresses the specific challenge of mitigating cytotoxicity associated with a class of molecules represented by this compound. By deconstructing the molecule into its core structural motifs—the isoindolin-1-one scaffold, the brominated aromatic ring, and the pyrimidine moiety—we can systematically investigate potential sources of toxicity and devise rational strategies for mitigation.
This technical support center is structured to provide direct, actionable advice through a series of Frequently Asked Questions (FAQs) and in-depth Troubleshooting Guides. Our goal is to empower researchers to diagnose the root cause of cytotoxicity and implement effective solutions, thereby advancing their drug discovery programs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns researchers may have when encountering unexpected cytotoxicity in their experiments.
Q1: My initial cell viability assay (e.g., MTT, MTS) shows high cytotoxicity for my compound. What are the first things I should check?
A1: Before assuming inherent compound toxicity, it's crucial to rule out experimental artifacts. Several factors can lead to artificially low viability readings.[2]
-
Compound Solubility: Has the compound precipitated in the culture medium? Insoluble particles can interfere with colorimetric and fluorometric readouts and exert physical stress on cells.
-
Action: Visually inspect wells under a microscope for precipitation. Determine the solubility limit of your compound in the assay medium.
-
-
Solvent Concentration: Is the final concentration of your solvent (e.g., DMSO) within a safe range for your cell line? Typically, DMSO concentrations should be kept below 0.5% to avoid solvent-induced toxicity.[2]
-
Action: Run a solvent-only control at the same concentration used for your compound.
-
-
Assay Interference: Could the compound be directly reacting with the assay reagents? For example, some compounds can chemically reduce the MTT reagent, leading to a false viability signal.
-
Action: Perform the assay in a cell-free system (medium + compound + assay reagent) to check for direct chemical reactions.
-
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Over-confluency or too few cells can both skew results.[2]
-
Action: Perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay duration.[2]
-
Q2: I've confirmed the cytotoxicity is real. Which part of the this compound molecule is most likely responsible?
A2: Identifying the "toxicophore" (the part of the molecule responsible for toxicity) requires a hypothesis-driven approach. Here are the likely culprits based on the structure:
-
The Brominated Aromatic Ring: Halogenated aromatic compounds can be metabolized into reactive intermediates.[3] The bromine atom, in particular, could be a site for metabolic activation by cytochrome P450 enzymes, potentially leading to the formation of toxic metabolites.[4][5]
-
The Isoindolin-1-one Core: While many isoindolinone derivatives are being explored for therapeutic use, the core itself or its metabolites could have off-target effects.[6][7] The specific substitution pattern is critical in determining its biological profile.
-
The Pyrimidine Moiety: Pyrimidines are fundamental biological molecules, but synthetic analogs can interfere with essential metabolic pathways, such as nucleotide synthesis, leading to cytotoxicity.[8][9][10]
-
Overall Physicochemical Properties: High lipophilicity (often associated with halogenated compounds) can lead to non-specific membrane disruption or promiscuous binding to off-targets, causing general cellular stress.
Q3: What is the difference between a cytotoxic and a cytostatic effect, and how can I distinguish them?
A3: This is a critical distinction.
-
Cytotoxicity refers to cell killing.
-
Cytostatic refers to the inhibition of cell proliferation without killing the cells.
Standard metabolic assays like MTT or MTS measure overall metabolic activity and often cannot distinguish between these two effects.[11] To differentiate them, you need to use complementary assays:
-
Cell Counting: A simple trypan blue exclusion assay or an automated cell counter can track the number of viable cells over time. A decrease in cell number indicates cytotoxicity, while a plateau suggests a cytostatic effect.
-
Membrane Integrity Assays: Assays that measure the release of intracellular components, such as lactate dehydrogenase (LDH), are direct indicators of cell death and membrane damage.[12][13]
-
Apoptosis/Necrosis Assays: Using flow cytometry with markers like Annexin V and Propidium Iodide can definitively quantify the mode of cell death.
Part 2: Troubleshooting Guides & Mitigation Strategies
This section provides detailed, step-by-step approaches to systematically investigate and reduce compound-induced cytotoxicity.
Guide 1: Characterizing the Cytotoxic Profile
Before you can reduce cytotoxicity, you must accurately measure it. This workflow ensures your baseline data is robust and reliable.
Caption: Workflow for characterizing compound cytotoxicity.
The LDH assay is a reliable method for quantifying cell death by measuring the activity of LDH released from damaged cells.[13]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of your compound, a vehicle control, and a positive control for maximum lysis (e.g., Triton X-100).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new, clean 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate according to the manufacturer's protocol.[14]
-
Incubation & Measurement: Incubate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive (maximum lysis) and negative (vehicle) controls.
Guide 2: Medicinal Chemistry Strategies for Toxicity Reduction
Once you have a hypothesis about the toxicophore, targeted chemical modifications can be synthesized and tested. This is an iterative process known as the Design-Make-Test-Analyze (DMTA) cycle.[15]
The following table outlines potential structural modifications aimed at reducing cytotoxicity while, ideally, preserving the desired biological activity.
| Hypothesized Toxicophore | Modification Strategy | Rationale | Example Analog |
| 7-Bromo Group | Bioisosteric Replacement | Reduce metabolic activation or improve metabolic stability. Fluorine or a methyl group can block P450 metabolism at that site. A cyano group can alter electronic properties. | 7-Fluoro, 7-Methyl, or 7-Cyano analog |
| Isoindolin-1-one Core | Scaffold Hopping | Replace the core with a different scaffold that maintains the key pharmacophoric features but has a different ADME/Tox profile. | e.g., Phthalazinone or Quinazolinone core |
| Pyrimidine Ring | Isomeric Rearrangement / Substitution | Change the nitrogen positions (e.g., to a pyrazine) or add substituents to block potential metabolic sites without disrupting target binding. | 4- or 5-substituted pyrimidine analog |
| High Lipophilicity | Introduce Polar Groups | Add small, polar functional groups (e.g., hydroxyl, methoxy) to decrease overall lipophilicity, which can reduce off-target effects and improve solubility. | Add a hydroxyl group to the phenethyl linker |
Identifying sites on the molecule that are prone to metabolism is key to designing less toxic analogs.
Caption: Potential metabolic hotspots on the parent molecule.
Guide 3: Formulation-Based Mitigation Strategies
If structural modification is not feasible or desirable, altering the compound's formulation can significantly reduce systemic or cellular toxicity by controlling its release and distribution.[16]
-
Liposomal Encapsulation:
-
Principle: Encapsulating the hydrophobic compound within the lipid bilayer of liposomes can shield it from healthy cells, reduce premature metabolism, and potentially improve its accumulation at a target site (e.g., a tumor) via the Enhanced Permeability and Retention (EPR) effect.[17]
-
Best For: In vivo applications or complex 3D cell culture models.[18]
-
Consideration: The drug release profile from the liposome is a critical parameter that must be optimized.[16]
-
-
Micellar Formulation:
-
Principle: Polymeric micelles can solubilize poorly soluble drugs in their hydrophobic core, improving bioavailability and stability.[16] This can prevent the drug from precipitating in aqueous environments and reduce non-specific interactions.
-
Best For: Improving solubility for in vitro assays and for in vivo delivery.
-
Consideration: Micelles can dissociate upon significant dilution, leading to premature drug release.[16] Combining micelles within liposomes is an advanced strategy to enhance stability.[16]
-
Summary and Forward Outlook
Addressing the cytotoxicity of a novel compound like this compound is a multifactorial challenge that requires a systematic and evidence-based approach. By first ruling out experimental artifacts and then thoroughly characterizing the nature of the cellular toxicity, researchers can make informed decisions. The subsequent strategies, whether rooted in medicinal chemistry modifications or advanced formulation, provide powerful tools to improve the therapeutic index of a promising molecule. The iterative cycle of design, synthesis, testing, and analysis is fundamental to transforming a potent but toxic compound into a viable therapeutic candidate.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Retrieved from [Link]
-
Zhang, X., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 706. Retrieved from [Link]
-
Wińska, P., et al. (2019). [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy, 70(4), 497-509. Retrieved from [Link]
-
Luo, J., et al. (2021). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. Environment International, 157, 106818. Retrieved from [Link]
-
Kılıç Süloğlu, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 11989–11998. Retrieved from [Link]
-
Brown, D. G., & Wobst, H. J. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(6), 525. Retrieved from [Link]
-
Long, B., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 798725. Retrieved from [Link]
-
Lee, J. Y., et al. (2020). Micelle-in-Liposomes for Sustained Delivery of Anticancer Agents That Promote Potent TRAIL-Induced Cancer Cell Apoptosis. Pharmaceutics, 13(1), 58. Retrieved from [Link]
-
Huang, Y. T., et al. (2018). Should Pharmaceutical Scientists Use Liposomes or Micelles as A Means of Drug Delivery? Journal of Student Research, 7(1). Retrieved from [Link]
-
Keshavarz, M., et al. (2021). Targeting of micelles and liposomes loaded with the pro-apoptotic drug, NCL-240, into NCI/ADR-RES cells in a 3D spheroid model. Journal of Pharmacy and Pharmacology, 73(1), 37-48. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Micelle-in-Liposomes for Sustained Delivery of Anticancer Agents That Promote Potent TRAIL-Induced Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jsr.org [jsr.org]
- 18. Targeting of micelles and liposomes loaded with the pro-apoptotic drug, NCL-240, into NCI/ADR-RES cells in a 3D spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one experimental variability and reproducibility
A Guide to Synthesis, Troubleshooting, and Reproducibility
Welcome to the technical support guide for 7-Bromo-2-(3-(pyrimidin-2-yl)phenethyl)isoindolin-1-one. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that anticipates and addresses the challenges you may encounter while working with this molecule. This guide is structured to offer not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot effectively.
The synthesis of this molecule involves the convergence of three key structural motifs: a 7-bromoisoindolin-1-one core, a phenethyl linker, and a pyrimidine ring. The challenges in achieving high yield and reproducibility often lie at the intersection of these components, particularly during the crucial N-alkylation step and subsequent purification. This guide will dissect the synthesis, address common pitfalls, and provide validated protocols to ensure your success.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Mechanism
-
Q1: What is the most logical synthetic route for this molecule? The most direct and common approach is a nucleophilic substitution (SN2) reaction. This involves the N-alkylation of 7-bromoisoindolin-1-one with a suitable phenethyl electrophile, such as 2-(3-(2-bromoethyl)phenyl)pyrimidine. This requires a base to deprotonate the isoindolinone nitrogen, creating a nucleophile that attacks the electrophilic carbon of the phenethyl bromide.
-
Q2: Why is the N-alkylation of the isoindolinone core often problematic? The N-H bond of the isoindolinone is part of a lactam, making it less acidic than an open-chain amide and significantly less acidic than an imide. Complete deprotonation can be challenging and requires a sufficiently strong base. Incomplete deprotonation leads to low conversion and difficult purifications. Furthermore, common issues in N-alkylation reactions include low reactivity of the alkylating agent and side reactions.[1][2]
-
Q3: What are the key considerations for choosing a base and solvent for the N-alkylation? A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K2CO3) is a common choice as it is strong enough to deprotonate the lactam to a sufficient degree without causing significant side reactions.[3][4] Cesium carbonate (Cs2CO3) can be more effective due to its higher solubility in organic solvents. The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction. N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices.[3][4]
-
Q4: Can the bromine on the isoindolinone ring interfere with the reaction? The aryl bromide is generally unreactive under the conditions of N-alkylation. However, if harsh conditions or certain transition metal catalysts are inadvertently present, you could see side reactions. The primary purpose of this bromo-group is often as a handle for subsequent cross-coupling reactions, such as a Sonogashira coupling.[5][6][7]
Troubleshooting
-
Q5: My reaction shows low conversion, with a lot of unreacted 7-bromoisoindolin-1-one. What went wrong? This is the most common failure mode. The likely causes, in order of probability, are:
-
Insufficient Base/Deprotonation: Your base may be old, hydrated, or simply not strong enough. Ensure you use anhydrous base and solvent.
-
Poor Reagent Quality: The alkylating agent, 2-(3-(2-bromoethyl)phenyl)pyrimidine, may have degraded. Alkyl bromides can be susceptible to hydrolysis or elimination.
-
Low Reaction Temperature: While it's good to start mild, this reaction may require heating (e.g., 60-80 °C) to proceed at a reasonable rate.[3]
-
Reagent Insolubility: If your starting materials are not fully dissolved, the reaction will be slow and inefficient.[2]
-
-
Q6: I see multiple new spots on my TLC plate that are not my product. What are they? Potential side products include:
-
O-alkylation: While less likely for a lactam, some O-alkylation on the carbonyl oxygen can occur.
-
Elimination Product: Your phenethyl bromide can undergo E2 elimination to form a styrene derivative, especially with a stronger, bulkier base or at higher temperatures.
-
Over-alkylation: While there are no other readily alkylatable positions on the product, impurities in your starting materials could lead to unexpected products.
-
-
Q7: The purification by column chromatography is difficult, and my product seems to be degrading on the silica gel. What should I do? Isoindolinone derivatives can sometimes be sensitive to acidic silica gel.[8]
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of triethylamine (~0.5-1%) to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification.
-
Minimize Contact Time: Run your column as quickly as possible.
-
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (1 mmol scale) | Moles (mmol) | Purity |
| 7-Bromoisoindolin-1-one | 212.04 | 212 mg | 1.0 | >98% |
| 2-(3-(2-Bromoethyl)phenyl)pyrimidine | 277.14 | 333 mg | 1.2 | >97% |
| Potassium Carbonate (K2CO3) | 138.21 | 276 mg | 2.0 | Anhydrous |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - | Anhydrous |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 7-bromoisoindolin-1-one (212 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial to prevent moisture from deactivating the base.[8]
-
Add anhydrous DMF (5 mL) via syringe. Stir the suspension for 10 minutes at room temperature.
-
-
Addition of Alkylating Agent:
-
Dissolve 2-(3-(2-bromoethyl)phenyl)pyrimidine (333 mg, 1.2 mmol) in anhydrous DMF (2 mL).
-
Add the solution of the alkylating agent dropwise to the stirring suspension at room temperature. A slight excess of the alkylating agent ensures complete consumption of the limiting isoindolinone.
-
-
Reaction & Monitoring:
-
Heat the reaction mixture to 70 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
TLC System: Ethyl Acetate/Hexanes (1:1).
-
Visualization: UV lamp (254 nm).
-
Expected Outcome: You should observe the consumption of the 7-bromoisoindolin-1-one spot and the appearance of a new, less polar product spot. The reaction is typically complete within 8-16 hours.[3]
-
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated brine (2 x 20 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Eluent: A gradient of 20% to 50% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
-
Visual Workflow: Synthesis and Troubleshooting
Caption: Logical workflow for synthesis and common troubleshooting points.
Characterization Data
Upon successful synthesis, the following data should be used for validation.
| Analysis | Expected Result |
| 1H NMR | Peaks corresponding to the aromatic protons of the isoindolinone, phenethyl, and pyrimidine rings. Characteristic triplets for the -CH2-CH2- linker. The benzylic -CH2- of the isoindolinone will appear as a singlet. |
| 13C NMR | Resonances for all 20 carbons. The carbonyl carbon of the lactam will be downfield (~168 ppm). |
| Mass Spec (ESI) | The primary ion observed should be [M+H]+. For C20H16BrN3O, the expected m/z will show a characteristic isotopic pattern for bromine (approx. 1:1 ratio for 79Br and 81Br).[9] |
| Appearance | Typically an off-white to pale yellow solid. |
Potential Downstream Reactions: The Sonogashira Coupling
The 7-bromo position is a versatile synthetic handle. A common subsequent reaction is the Sonogashira coupling to introduce an alkyne substituent.
Visual Workflow: Sonogashira Coupling
Caption: Conceptual workflow for a downstream Sonogashira coupling.
Q: What are the key challenges in a Sonogashira coupling with this substrate?
A: Potential challenges include:
-
Catalyst Deactivation: The pyrimidine nitrogen could potentially coordinate to the palladium catalyst, inhibiting its activity. Using a suitable phosphine ligand can mitigate this.
-
Homocoupling: The terminal alkyne can couple with itself (Glaser coupling) if the reaction is not properly deoxygenated.
-
Difficult Purification: Removing the palladium catalyst and copper salts can be challenging. An aqueous wash with ammonium hydroxide can help remove copper, and filtration through Celite or silica can remove palladium residues.
By understanding the fundamental chemistry and anticipating common experimental hurdles, researchers can significantly improve the reproducibility and success rate when working with this compound.
References
-
ChemBK. (2024, April 9). 7-bromo-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Retrieved from [Link]
- Google Patents. US7067676B2 - N-alkylation of indole derivatives.
-
Organic Chemistry Portal. Synthesis of isoindolinones. Retrieved from [Link]
-
NIH. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
NIH. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
-
Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. Pd-Catalyzed C(sp2)–H olefination: synthesis of N-alkylated isoindolinone scaffolds from aryl amides of amino acid esters. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
ACS Publications. Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. Retrieved from [Link]
-
Wikipedia. Pyrimidine. Retrieved from [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]
Sources
- 1. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound [cymitquimica.com]
Technical Support Center: Overcoming Resistance to 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one in Cell Lines
Welcome to the technical support center for 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel isoindolin-1-one derivative in their experiments and may be encountering challenges with cellular resistance. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, known to be the core of various biologically active compounds, including those with anticancer properties.[1][2][3] Similarly, the pyrimidine moiety is a key component of many targeted therapies, including kinase inhibitors.[4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and overcome resistance to this compound in your cell line models.
Section 1: Initial Characterization and Confirmation of Resistance
Before delving into complex mechanistic studies, it is critical to confirm that the observed lack of response is genuine cellular resistance and not a result of experimental variability or technical issues.
FAQ 1: My cells are no longer responding to the compound. How do I confirm this is true resistance?
Answer: The first step is to rigorously re-evaluate the dose-response relationship. True resistance is characterized by a statistically significant rightward shift in the dose-response curve, indicating a higher concentration of the compound is required to achieve the same biological effect (e.g., 50% inhibition of proliferation, IC50).
Protocol 1: Re-confirmation of IC50 using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Plate your parental (sensitive) and suspected resistant cells at an optimal density in 96-well plates. Allow cells to adhere overnight.[6]
-
Compound Preparation: Prepare a fresh serial dilution of this compound. It is advisable to perform a wide range of concentrations (e.g., from 1 nM to 10 µM) to capture the full dose-response curve.[7]
-
Treatment: Replace the culture medium with fresh medium containing the various concentrations of the compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time point that is appropriate for the expected mechanism of action (e.g., 72 hours for proliferation assays).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CCK-8) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance using a microplate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve. Calculate the IC50 for both the parental and suspected resistant cell lines. A significant increase (e.g., >5-fold) in the IC50 value for the suspected resistant line is a strong indicator of acquired resistance.[8]
Data Interpretation Table
| Observation | Possible Interpretation | Next Step |
| High variability between replicates | Inconsistent cell seeding, compound dilution errors, or edge effects on the plate. | Refine experimental technique, automate plating if possible, and use randomized plate layouts.[7] |
| IC50 is unchanged | The compound may have degraded, or the initial observation of resistance was anomalous. | Test a fresh batch of the compound. Re-test the cell line from a frozen stock. |
| Significant increase in IC50 | Strong evidence of acquired cellular resistance. | Proceed to Section 2 to investigate potential mechanisms. |
Section 2: Troubleshooting Experimental and Compound-Related Issues
If you are still unsure about the resistance, or if your results are inconsistent, consider these factors before proceeding to more complex biological investigations.
FAQ 2: Could the compound itself be the problem?
Answer: Absolutely. Compound integrity is paramount. Ensure that your stock of this compound is stored correctly (e.g., desiccated, at the recommended temperature, and protected from light) to prevent degradation. It is also good practice to confirm the identity and purity of your compound, for instance, via LC-MS, if you suspect contamination or degradation.
FAQ 3: How can I be sure my cell culture conditions are not contributing to the observed resistance?
Answer: Cell culture conditions can significantly impact drug response. Here are some key points to consider:
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug sensitivity. Regularly test your cell lines for mycoplasma contamination.
-
Cell Line Authenticity: Misidentified or cross-contaminated cell lines are a common problem in research. Authenticate your cell lines using short tandem repeat (STR) profiling.
-
Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. It is recommended to use cells within a consistent and low passage number range for your experiments.
Section 3: Investigating the Mechanisms of Resistance
Once genuine resistance is confirmed, the next phase is to understand the underlying biological mechanisms. Acquired resistance to small molecule inhibitors typically falls into two main categories: on-target and off-target mechanisms.[9][10][11]
Caption: Major categories of acquired drug resistance mechanisms.
FAQ 4: How can I determine if resistance is due to an on-target mutation?
Answer: On-target mutations, particularly in the drug-binding pocket of a kinase, are a common mechanism of resistance to targeted therapies.[9][12] For instance, the T790M "gatekeeper" mutation in EGFR reduces the binding affinity of first-generation EGFR inhibitors.[9]
Protocol 2: Target Gene Sequencing
-
RNA/DNA Isolation: Isolate high-quality genomic DNA or messenger RNA (which will be reverse transcribed to cDNA) from both parental and resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding sequence of the putative target gene. If the target is unknown, this step is not feasible.
-
Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant and parental cells.
-
Analysis: Look for non-synonymous mutations in the resistant cell line's sequence. If a mutation is found, its potential impact on drug binding can be assessed using molecular modeling.
FAQ 5: My resistant cells do not have a mutation in the target gene. What else could be causing on-target resistance?
Answer: Overexpression or amplification of the target gene can also lead to resistance. In this scenario, the cell produces so much of the target protein that the inhibitor can no longer effectively block its activity at clinically achievable concentrations.
Protocol 3: Assessing Target Protein Expression by Western Blot
-
Protein Lysate Preparation: Prepare whole-cell lysates from parental and resistant cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to HRP or a fluorescent dye.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Use a loading control (e.g., GAPDH or β-actin) to normalize the data and compare the expression levels between parental and resistant cells.
FAQ 6: What are "off-target" resistance mechanisms, and how can I investigate them?
Answer: Off-target mechanisms do not involve alterations to the drug's direct target. Instead, the cell finds alternative ways to survive and proliferate.[9] Common off-target mechanisms include the activation of bypass signaling pathways and increased drug efflux.[10][13]
Investigating Bypass Pathways
Activation of a parallel signaling pathway can compensate for the inhibition of the primary target. For example, amplification of the MET receptor tyrosine kinase can confer resistance to EGFR inhibitors.[9]
-
Phospho-Receptor Tyrosine Kinase (RTK) Arrays: These arrays can simultaneously screen for the activation of dozens of different RTKs, providing a broad overview of signaling pathway activation.
-
RNA Sequencing: Comparing the transcriptomes of sensitive and resistant cells can reveal the upregulation of genes in specific pro-survival pathways.
Investigating Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, preventing it from reaching its target.
Protocol 4: Functional Drug Efflux Assay
-
Cell Preparation: Harvest parental and resistant cells.
-
Dye Loading: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., Calcein-AM or Rhodamine 123).
-
Efflux Inhibition (Control): In a parallel sample, co-incubate the cells with the fluorescent substrate and a known ABC transporter inhibitor (e.g., Verapamil or Cyclosporin A).
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells by flow cytometry.
-
Analysis: Cells with high efflux activity will show lower fluorescence compared to parental cells. The fluorescence in resistant cells should increase in the presence of an efflux pump inhibitor.
Caption: A logical workflow for diagnosing the cause of drug resistance.
Section 4: Strategies to Overcome Resistance
Identifying the mechanism of resistance is key to developing strategies to overcome it.
FAQ 7: How can I treat my cells now that I know the resistance mechanism?
Answer: The strategy will depend on the specific mechanism you have identified.
Strategies to Overcome Resistance Mechanisms
| Resistance Mechanism | Potential Strategy | Rationale |
| Target Gene Mutation | Use a next-generation inhibitor designed to bind to the mutated target. | These compounds are often specifically developed to overcome known resistance mutations. |
| Target Overexpression | Combine the inhibitor with a compound that downregulates the target's expression (e.g., an Hsp90 inhibitor). | This reduces the total amount of target protein, potentially re-sensitizing the cells. |
| Bypass Pathway Activation | Use a combination therapy that co-targets the primary pathway and the activated bypass pathway. | Dual inhibition can prevent the cell from escaping through an alternative signaling route. |
| Increased Drug Efflux | Co-administer the primary compound with an ABC transporter inhibitor. | This will increase the intracellular concentration of your compound of interest. |
This technical guide provides a framework for systematically addressing resistance to this compound. By combining careful experimental design, robust validation, and logical investigation, researchers can uncover the mechanisms of resistance and develop effective strategies to overcome them.
References
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- Application Notes and Protocols for Isoindolin-1-one Derivatives in Cell Culture. Benchchem.
- Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. PMC - PubMed Central.
- Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC.
- Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. PubMed.
- Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
- Acquired Resistance to Small Molecule ErbB2 Tyrosine Kinase Inhibitors. AACR Journals.
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC.
- Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell.
- Establishment of Drug-resistant Cell Lines. Creative Bioarray.
- EZR–ROS1 rearrangement as a novel mechanism of acquired resistance to EGFR-TKIs in NSCLC: a case report and literature review. Frontiers.
- Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed.
- Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. Clinical Cancer Research - AACR Journals.
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.
- "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab.
- Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. PubMed.
- Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed.
- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central.
Sources
- 1. preprints.org [preprints.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | EZR–ROS1 rearrangement as a novel mechanism of acquired resistance to EGFR-TKIs in NSCLC: a case report and literature review [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Refining dosage for 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one in mouse models
A Guide for Preclinical Researchers
As a Senior Application Scientist, this guide is designed to provide you with the technical and strategic framework for establishing a refined and effective dosage regimen for novel compounds like 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one in your mouse models. Given the novelty of this specific molecule, we will proceed from first principles, leveraging established methodologies for analogous chemical structures, such as isoindolinone and pyrimidine derivatives.[1]
Our approach is grounded in a systematic progression from initial dose-range finding to nuanced dose-response characterization, ensuring both scientific rigor and the ethical treatment of research animals.
Frequently Asked Questions (FAQs)
Q1: I have a novel isoindolinone-based compound, this compound. Where do I begin with determining the right dose for my in vivo mouse study?
A1: For a novel compound without prior in vivo data, the initial step is a dose-range finding study, often referred to as a maximum tolerated dose (MTD) study.[2] The primary goal is to identify a range of doses that are well-tolerated by the animals while also being pharmacologically active. This is a critical first step before proceeding to larger efficacy studies. A well-designed dose-range study will inform the selection of doses for subsequent, more detailed experiments.[3]
Q2: What are the key considerations for formulating my compound for administration to mice?
A2: The formulation is critical for ensuring accurate and reproducible dosing. Key factors to consider include the compound's solubility, the desired route of administration, and potential vehicle toxicity.[4] For many isoindolinone derivatives, which can be lipophilic, a common starting point for formulation is a solution or suspension. It's crucial that the chosen vehicle is non-toxic and does not interfere with the biological activity of your compound.[5]
Q3: Which route of administration should I choose for my mouse model?
A3: The choice of administration route depends on the experimental goals and the physicochemical properties of your compound. Common routes for preclinical studies in mice include:
-
Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action. This route is often used in initial pharmacokinetic studies.
-
Intraperitoneal (IP): A common route for systemic administration in rodents, offering relatively rapid absorption. Care must be taken to avoid injection into the bladder or intestines.[5]
-
Subcutaneous (SC): Generally provides slower, more sustained absorption compared to IV or IP routes.[4]
-
Oral (PO) Gavage: Necessary if you are developing an orally bioavailable drug. This method requires proper technique to avoid aspiration.[6]
For initial studies with a novel compound, both IV (for baseline pharmacokinetics) and IP (for ease of administration in efficacy studies) are often explored.
Q4: How many animals should I use in my dose-range finding study?
A4: The number of animals should be sufficient to provide statistically meaningful data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement). A common design for a dose-range finding study involves using a small number of mice per dose group (e.g., 3-5 mice).[7]
Q5: What clinical signs of toxicity should I monitor for in my mice?
A5: Close observation of the animals is paramount. Key indicators of toxicity include:
-
Body Weight Loss: A significant drop in body weight (typically >15-20%) is a common sign of toxicity.[2]
-
Changes in Behavior: Look for signs of lethargy, agitation, or altered grooming habits.
-
Physical Appearance: Ruffled fur, hunched posture, and changes in skin color can indicate adverse effects.
-
Changes in Food and Water Intake: Monitor for significant decreases in consumption.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of compound during injection | Poor solubility of the compound in the chosen vehicle. | 1. Re-evaluate the vehicle. Consider using a co-solvent system (e.g., DMSO/saline, PEG/saline).2. Gently warm the formulation (if the compound is heat-stable).3. Prepare the formulation immediately before administration. |
| High variability in experimental results | Inconsistent dosing technique or formulation instability. | 1. Ensure all personnel are properly trained in the chosen administration technique.2. Verify the homogeneity of the formulation, especially for suspensions.3. Standardize the time of day for dosing to minimize circadian rhythm effects. |
| Unexpected animal mortality at low doses | Vehicle toxicity or acute compound toxicity. | 1. Run a vehicle-only control group to rule out vehicle effects.2. Re-assess the starting dose. It may be necessary to begin with a much lower dose range.3. Consider a different route of administration that may have a less acute toxicity profile (e.g., SC instead of IV). |
| No observable phenotype or target engagement | Poor bioavailability, rapid metabolism, or insufficient dose. | 1. Conduct a preliminary pharmacokinetic (PK) study to determine the compound's exposure (AUC, Cmax, half-life).[8][9]2. If bioavailability is low, consider formulation optimization or a different route of administration.3. If the compound is cleared too quickly, a more frequent dosing schedule may be necessary.4. Increase the dose in a stepwise manner, carefully monitoring for toxicity. |
Experimental Protocols
Protocol 1: Initial Dose-Range Finding (Maximum Tolerated Dose - MTD)
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water)
-
Sterile syringes and needles (e.g., 27-30 gauge for IP/SC, smaller for IV)[10][11]
-
Healthy, age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old)
-
Animal scale
Procedure:
-
Dose Selection: Based on in vitro potency and data from similar compounds, select a starting dose and several escalating dose levels (e.g., 10, 30, 100 mg/kg).[12][13] A logarithmic dose escalation is common.
-
Animal Grouping: Assign a small cohort of mice (n=3-5) to each dose group, including a vehicle control group.
-
Compound Preparation: Prepare the dosing solutions on the day of administration. Ensure the compound is fully dissolved or uniformly suspended.
-
Administration: Administer the compound via the chosen route (e.g., intraperitoneal injection). Record the time of administration.
-
Monitoring:
-
Monitor animals closely for the first few hours post-injection for any acute adverse reactions.
-
Record body weight daily for 7-14 days.
-
Perform daily clinical observations and score for any signs of toxicity.
-
-
Data Analysis: The MTD is typically defined as the highest dose that does not result in >20% body weight loss or other significant clinical signs of toxicity.[2]
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.
Materials:
-
As in Protocol 1
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
Procedure:
-
Dose Selection: Choose a well-tolerated dose from the MTD study.
-
Animal Grouping: Assign mice to different time points for blood collection (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). A sparse sampling design can be used to minimize the number of animals.
-
Administration: Administer the compound.
-
Blood Collection: At the designated time points, collect a small volume of blood (e.g., via tail vein or saphenous vein).
-
Plasma Preparation: Process the blood to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[14]
Visualizations
Experimental Workflow for Dose Refinement
Caption: A stepwise workflow for refining the dosage of a novel compound in mouse models.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling pathway illustrating potential inhibition by the novel compound.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. Available at: [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. International Journal of Molecular Sciences. Available at: [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Available at: [Link]
-
How to Administer a Substance to a Mouse? - TransCure bioServices. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. BioMed Research International. Available at: [Link]
-
(a) Experimental design of in vivo experiment. Mice were divided into... - ResearchGate. Available at: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina: Journal of Biomedicine & Translational Research. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]
-
Strategy for Designing In Vivo Dose-Response Comparison Studies. Request PDF. Available at: [Link]
-
Elucidation of Arctigenin Pharmacokinetics and Tissue Distribution after Intravenous, Oral, Hypodermic and Sublingual Administration in Rats and Beagle Dogs: Integration of In Vitro and In Vivo Findings. Frontiers in Pharmacology. Available at: [Link]
-
Routes Of Drug Administration. SlidePlayer. Available at: [Link]
-
Metabolism and Plasma Pharmacokinetics of Isoorientin, a Natural Active Ingredient, in Sprague-Dawley Male Rats After Oral and Intravenous Administration. Xenobiotica. Available at: [Link]
-
In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. Molecules. Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Elucidation of Arctigenin Pharmacokinetics and Tissue Distribution after Intravenous, Oral, Hypodermic and Sublingual Administration in Rats and Beagle Dogs: Integration of In Vitro and In Vivo Findings [frontiersin.org]
- 9. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 11. bioscmed.com [bioscmed.com]
- 12. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of Novel Isoindolinone-Based Tankyrase Inhibitors: A Head-to-Head Evaluation with the Benchmark Compound XAV939
In the landscape of targeted cancer therapy, the inhibition of Tankyrase (TNKS) enzymes, key players in the Wnt/β-catenin signaling pathway, has emerged as a promising strategy for the development of novel anti-cancer agents. This guide provides a detailed comparative analysis of a novel isoindolinone-based compound, 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one, and the well-established Tankyrase inhibitor, XAV939. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and their potential applications in oncology research.
Introduction to Tankyrase and its Role in Wnt/β-catenin Signaling
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway. In a normal state, a "destruction complex," which includes Axin, APC, GSK3β, and CK1, targets β-catenin for proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation, differentiation, and survival.
Tankyrase promotes the degradation of Axin, a key scaffold protein in the β-catenin destruction complex, through a process called PARsylation. By inhibiting Tankyrase, Axin levels are stabilized, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt signaling. Given that aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer, Tankyrase inhibitors are being actively investigated as potential therapeutics.
Figure 1: Simplified diagram of the Wnt/β-catenin signaling pathway, illustrating the role of Tankyrase and the mechanism of its inhibitors.
Compound Profiles
This compound
This novel compound belongs to the isoindolinone class of molecules, which have been explored for their potential as Tankyrase inhibitors. The specific substitutions, a bromo group on the isoindolinone core and a pyrimidin-phenethyl moiety, are designed to enhance potency and selectivity for the Tankyrase enzymes. While not as extensively characterized in publicly available literature as XAV939, patent filings suggest that this class of compounds demonstrates significant inhibitory activity against Tankyrase.
XAV939
XAV939 is a well-established and commercially available small molecule inhibitor of both TNKS1 and TNKS2. It acts by inhibiting the catalytic activity of Tankyrase, leading to the stabilization of Axin and subsequent downregulation of Wnt signaling. Due to its proven efficacy in vitro and in vivo, XAV939 is widely used as a tool compound in cancer research and serves as a benchmark for the development of new Tankyrase inhibitors.
Comparative Analysis: Performance and Properties
| Property | This compound | XAV939 | Reference |
| Target(s) | Tankyrase 1 & 2 | Tankyrase 1 & 2 | |
| Potency (IC50) | Reported in the nanomolar range (specific values vary by analog) | TNKS1: ~11 nM, TNKS2: ~4 nM | |
| Mechanism of Action | Inhibition of Tankyrase catalytic activity, stabilization of Axin | Inhibition of Tankyrase catalytic activity, stabilization of Axin | |
| Cellular Activity | Downregulation of Wnt/β-catenin signaling, anti-proliferative effects in cancer cell lines | Downregulation of Wnt/β-catenin signaling, induction of apoptosis in Wnt-dependent cancer cells | |
| Selectivity | Data on broader kinase selectivity is limited in public domain | Generally selective for Tankyrases over other PARP family members | |
| Solubility | Expected to be soluble in organic solvents like DMSO | Soluble in DMSO | |
| Availability | Primarily available through custom synthesis or specialized vendors | Widely commercially available |
Experimental Protocols
In Vitro Tankyrase Enzymatic Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the catalytic activity of Tankyrase.
Principle: The assay measures the incorporation of biotinylated NAD+ onto a histone substrate by recombinant Tankyrase. The biotinylated histones are then detected using a streptavidin-conjugated fluorophore.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound and XAV939) in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Recombinant human Tankyrase 1 or 2 enzyme
-
Test compound or DMSO (vehicle control)
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation: Add a mixture of biotinylated NAD+ and histone substrate to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 60 minutes), stop the reaction by adding a potent Tankyrase inhibitor (e.g., a high concentration of XAV939) or by adding a solution that disrupts the enzyme's activity.
-
Detection: Add streptavidin-conjugated donor beads and acceptor beads that bind to the histone substrate. In the presence of biotinylated histones, the beads come into close proximity, generating a detectable signal (e.g., AlphaScreen™).
-
Data Analysis: Measure the signal and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: A generalized workflow for an in vitro Tankyrase enzymatic assay.
Cellular Wnt/β-catenin Signaling Assay (TOP/FOP Flash Assay)
This cell-based assay measures the effect of the compounds on the transcriptional activity of β-catenin.
Principle: A reporter cell line is engineered to express luciferase under the control of a TCF/LEF responsive promoter (TOP Flash). A control cell line with a mutated, non-responsive promoter (FOP Flash) is used to assess non-specific effects.
Step-by-Step Protocol:
-
Cell Seeding: Seed the TOP Flash and FOP Flash reporter cell lines in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the TOP Flash signal to the FOP Flash signal for each concentration. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Discussion and Future Directions
Both this compound and XAV939 demonstrate potent inhibition of Tankyrase and subsequent downregulation of Wnt/β-catenin signaling. The isoindolinone-based compound represents a promising chemical scaffold that may offer advantages in terms of drug-like properties, such as improved metabolic stability or oral bioavailability, which are critical for clinical development.
While XAV939 remains an invaluable tool for basic research, its therapeutic potential may be limited by factors such as its pharmacokinetic profile. The novel isoindolinone compound, while less characterized, warrants further investigation. Head-to-head studies focusing on pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy in relevant cancer models, are necessary to fully elucidate its potential as a clinical candidate.
Future research should also focus on:
-
Selectivity Profiling: A comprehensive kinase panel screening to determine the selectivity of the isoindolinone compound against other PARP family members and off-target kinases.
-
In Vivo Efficacy: Evaluation of the compound's anti-tumor activity in xenograft models of Wnt-dependent cancers.
-
Pharmacokinetic Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
The novel isoindolinone, this compound, represents a promising new entry in the field of Tankyrase inhibitors. While XAV939 has set a high bar as a benchmark compound, the development of new chemical entities with potentially superior drug-like properties is essential for translating the therapeutic promise of Tankyrase inhibition into clinical reality. This guide provides a foundational comparison to aid researchers in the selection and application of these potent modulators of Wnt signaling.
References
-
Riffell, J. L., Lord, C. J., & Ashworth, A. (2012). Tankyrase-targeted therapeutics: expanding opportunities in the PARP family. Nature Reviews Drug Discovery, 11(12), 923-936. [Link]
-
Anastas, J. N., & Moon, R. T. (2013). WNT signalling pathways as therapeutic targets in cancer. Nature Reviews Cancer, 13(1), 11-26. [Link]
-
Huang, S. M. A., Mishina, Y. M., Liu, S., Cheung, A., Stegmeier, F., Michaud, G. A., ... & Rumpf, S. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614-620. [Link]
- Pfizer Inc. (2014). Isoindolinone derivatives as tankyrase inhibitors. U.S.
A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one Formulations
Abstract
This guide provides a comprehensive framework for the pharmacokinetic comparison of different oral formulations of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one, a novel investigational compound. Recognizing the critical role of formulation in determining the therapeutic success of poorly soluble molecules, we present an objective comparison of three distinct strategies: a standard crystalline suspension, an amorphous solid dispersion (ASD), and a self-emulsifying drug delivery system (SEDDS). This document details the scientific rationale behind each formulation choice, provides validated, step-by-step experimental protocols for their evaluation, and presents hypothetical data to illustrate the potential outcomes. The aim is to equip researchers, scientists, and drug development professionals with the necessary insights to design and execute robust preclinical pharmacokinetic studies.
Introduction: The Formulation Challenge
This compound is a heterocyclic compound belonging to the isoindolinone class of molecules. Derivatives of isoindolinone are known to possess diverse and significant biological and pharmacological properties, making them attractive targets for drug discovery and development.[1][2] The complex, largely hydrophobic structure of this specific molecule suggests it is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). For such compounds, oral bioavailability is often limited by the dissolution rate in the gastrointestinal tract.[3] Consequently, the therapeutic efficacy is critically dependent on the design of an advanced drug delivery system.
The primary objective of formulation science in this context is to enhance the apparent solubility and dissolution rate of the active pharmaceutical ingredient (API), thereby improving its absorption and systemic exposure.[4][5] This guide will compare three distinct formulation approaches, each designed to overcome the solubility challenge through different physicochemical mechanisms.
Rationale for Selected Formulation Strategies
The choice of formulation strategy is dictated by the physicochemical properties of the API and the desired pharmacokinetic profile.[4] For a putative BCS Class II compound like this compound, we will compare a baseline formulation against two established solubility-enhancement technologies.[6]
-
Formulation A: Crystalline API Suspension (Baseline)
-
Rationale: This is the simplest formulation, consisting of the crystalline, micronized API suspended in an aqueous vehicle. It serves as a crucial baseline to quantify the improvement offered by more advanced formulations. Its performance is entirely dependent on the intrinsic solubility of the crystalline drug form.
-
-
Formulation B: Amorphous Solid Dispersion (ASD)
-
Rationale: ASDs are a proven strategy for enhancing the oral bioavailability of poorly soluble drugs.[7][8] In an ASD, the API is molecularly dispersed in an amorphous state within a polymer matrix.[9][10] This high-energy, non-crystalline state bypasses the crystal lattice energy required for dissolution, leading to higher apparent solubility and the potential for supersaturation in the gut, which can significantly drive absorption.[8][11]
-
Selected Excipients: A hydrophilic polymer such as polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA) is an excellent choice as it can stabilize the amorphous drug and prevent recrystallization.[11]
-
-
Formulation C: Self-Emulsifying Drug Delivery System (SEDDS)
-
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract.[12][13] The drug is dissolved in this lipidic pre-concentrate. Upon emulsification, the drug is presented to the intestinal wall in a solubilized state within tiny lipid droplets, offering a large surface area for absorption.[14] This approach can also leverage lipid absorption pathways, potentially bypassing first-pass metabolism in the liver.[15]
-
Experimental Design and Protocols
A rigorous comparison requires a multi-stage evaluation, beginning with in vitro characterization to predict in vivo performance, followed by a definitive animal pharmacokinetic study.
In Vitro Permeability Assessment
The Caco-2 permeability assay is a well-established in vitro model of the human small intestinal mucosa used to predict drug absorption.[16]
-
Cell Culture: Culture Caco-2 cells on semi-permeable plastic supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a polarized monolayer with functional tight junctions.[17][18]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², as this indicates a confluent and intact monolayer.[19]
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4).[19]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Equilibrate the monolayers with pre-warmed transport buffer for 15 minutes.[19]
-
Add the dosing solution to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the reverse experiment by adding the dosing solution to the basolateral chamber and sampling from the apical chamber. This is crucial for identifying if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[20]
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[20]
In Vivo Pharmacokinetic Study (Rat Model)
The definitive test of a formulation's performance is its evaluation in a living system. The Wistar rat is a standard model for preclinical pharmacokinetic studies.[21][22]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contractpharma.com [contractpharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

